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Foundational

An In-Depth Technical Guide to 1-Methoxy-4-nitro-2-phenoxybenzene: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-Methoxy-4-nitro-2-phenoxybenzene, a substituted diaryl ether with potential application...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methoxy-4-nitro-2-phenoxybenzene, a substituted diaryl ether with potential applications in organic synthesis and medicinal chemistry. This document delves into its chemical structure, physical properties, and a detailed exploration of its synthesis via the Ullmann condensation. The guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery, offering insights into the handling, synthesis, and potential utility of this compound.

Introduction

1-Methoxy-4-nitro-2-phenoxybenzene is an aromatic organic compound characterized by a diaryl ether linkage, with a methoxy and a nitro group substituting one of the benzene rings. The unique arrangement of these functional groups imparts specific chemical properties that make it an interesting building block in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group create a distinct electronic environment within the molecule, influencing its reactivity and potential biological activity. This guide will provide a detailed examination of its chemical identity, physical characteristics, and a robust protocol for its synthesis, empowering researchers to effectively utilize this compound in their work.

Chemical Structure and Identification

The molecular structure of 1-Methoxy-4-nitro-2-phenoxybenzene consists of a phenoxy group attached to a methoxy- and nitro-substituted benzene ring.

Molecular Formula: C₁₃H₁₁NO₄

Molecular Weight: 245.23 g/mol

IUPAC Name: 1-methoxy-4-nitro-2-phenoxybenzene[1]

Canonical SMILES: COC1=C(C=C(C=C1)[O-])OC2=CC=CC=C2

InChI Key: FGSKHRBOXIIWTN-UHFFFAOYSA-N

The structure features a diaryl ether core, which is a common motif in many biologically active compounds and natural products. The presence of the nitro group at the para position to the methoxy group and ortho to the phenoxy linkage significantly influences the molecule's electronic properties and reactivity.

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of 1-Methoxy-4-nitro-2-phenoxybenzene is crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol
Physical Form Solid[2]
XLogP3 3.3
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3
Exact Mass 245.068808 g/mol
Monoisotopic Mass 245.068808 g/mol
Topological Polar Surface Area 64.3 Ų
Heavy Atom Count 18

Note: Some of the listed properties are computed values from PubChem.

The solid nature of this compound at room temperature is typical for substituted diaryl ethers of this molecular weight.[2] Its solubility is expected to be higher in organic solvents compared to water, a common characteristic for such aromatic structures.

Synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene: The Ullmann Condensation

The most logical and widely employed method for the synthesis of diaryl ethers is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[3] For the synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene, this would involve the reaction of a suitably substituted halo-nitro-methoxybenzene with phenol, or a halo-phenoxybenzene with a methoxy-nitrophenol. The presence of an electron-withdrawing group, such as the nitro group, on the aryl halide enhances its reactivity in nucleophilic aromatic substitution, making the Ullmann condensation a favorable approach.

Reaction Principle

The Ullmann condensation for diaryl ether synthesis is a robust and versatile method.[3] The reaction typically requires a copper catalyst, often in the form of copper(I) salts like CuI or Cu₂O, a base to deprotonate the phenol, and a high-boiling polar solvent.[4] Modern variations of the Ullmann reaction may employ ligands to improve catalyst performance and allow for milder reaction conditions.[4]

Detailed Experimental Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene based on established Ullmann condensation procedures. This protocol should be adapted and optimized based on laboratory-specific conditions and available starting materials.

Reactants:

  • 2-Bromo-5-nitroanisole (or 2-chloro-4-nitroanisole)

  • Phenol

  • Copper(I) Iodide (CuI) or Copper(I) Oxide (Cu₂O)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (as base)

  • High-boiling polar solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-5-nitroanisole (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Solvent and Catalyst Addition: Add a suitable volume of DMF or DMSO to the flask to ensure proper mixing. Add the copper(I) iodide catalyst (0.1 equivalents).

  • Reaction Execution: Heat the reaction mixture to a temperature of 120-150°C with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a larger volume of water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 1-Methoxy-4-nitro-2-phenoxybenzene.

Causality Behind Experimental Choices
  • Choice of Halide: Aryl bromides and iodides are generally more reactive than aryl chlorides in Ullmann couplings.[4] The electron-withdrawing nitro group further activates the aryl halide towards nucleophilic attack.

  • Base: A base is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Cesium carbonate is often more effective than potassium carbonate, leading to higher yields and milder reaction conditions, although it is more expensive.[5]

  • Catalyst: Copper(I) salts are the classic catalysts for the Ullmann condensation. The use of ligands can stabilize the copper catalyst and facilitate the reductive elimination step, which is often the rate-limiting step.

  • Solvent: High-boiling polar aprotic solvents like DMF or DMSO are used to dissolve the reactants and to achieve the high temperatures often required for the reaction to proceed at a reasonable rate.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: 2-Bromo-5-nitroanisole Phenol K2CO3 Setup Reaction Setup in DMF/DMSO Reactants->Setup Catalyst Add CuI Catalyst Setup->Catalyst Heating Heat to 120-150°C (TLC Monitoring) Catalyst->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 1-Methoxy-4-nitro- 2-phenoxybenzene Purification->Product

Caption: Ullmann condensation workflow for the synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene.

Applications in Research and Drug Development

While specific applications of 1-Methoxy-4-nitro-2-phenoxybenzene are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable intermediate in several areas of chemical research and drug development.

Intermediate in Organic Synthesis

The nitro group in 1-Methoxy-4-nitro-2-phenoxybenzene can be readily reduced to an amino group. This transformation provides a key functional handle for the introduction of a wide variety of substituents, making it a versatile precursor for the synthesis of more complex molecules. The resulting amino-diaryl ether can serve as a scaffold for the construction of libraries of compounds for screening in drug discovery programs.

Potential Pharmacological Significance

The diaryl ether scaffold is present in a number of biologically active compounds. For instance, substituted diphenyl ethers have been investigated for their antibacterial activity.[6] Furthermore, the nitroaromatic moiety is a known pharmacophore in various drugs, exhibiting a wide range of biological activities including antibacterial, antineoplastic, and antiparasitic effects.[7] The combination of the diaryl ether and the nitroaromatic group in 1-Methoxy-4-nitro-2-phenoxybenzene suggests that its derivatives could be explored for various therapeutic applications. Recent studies have also highlighted nitro-diphenyl ethers as emerging covalent inhibitors targeting cysteine residues, with potential antiviral activity.[8]

Logical Pathway for Application Exploration

ApplicationPathway Start 1-Methoxy-4-nitro-2-phenoxybenzene Reduction Reduction of Nitro Group Start->Reduction Amine 2-Amino-4-methoxy-1-phenoxybenzene Reduction->Amine Derivatization Further Derivatization (Amide formation, etc.) Amine->Derivatization Library Library of Novel Compounds Derivatization->Library Screening Biological Screening Library->Screening Hit Identification of Biologically Active Hits Screening->Hit

Caption: Logical workflow for exploring the applications of 1-Methoxy-4-nitro-2-phenoxybenzene in drug discovery.

Conclusion

1-Methoxy-4-nitro-2-phenoxybenzene is a fascinating molecule with significant potential as a synthetic intermediate. This guide has provided a thorough overview of its chemical structure, physical properties, and a detailed, practical approach to its synthesis via the Ullmann condensation. The insights into its potential applications in drug discovery, based on the known activities of its core structural motifs, should encourage further investigation into this and related compounds. As a Senior Application Scientist, I believe that a solid understanding of the fundamental chemistry and synthetic accessibility of such building blocks is paramount to the successful development of novel and effective therapeutic agents.

References

  • PubChem. 1-(4-Methoxyphenoxy)-2-nitrobenzene. National Center for Biotechnology Information. [Link]

  • Cristau, H.-J.; Cellier, P. P.; Spindler, J.-F.; Taillefer, M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004 , 6 (6), 913–916. [Link]

  • Wolfe, J. P.; Buchwald, S. L. The Directed Ortho Metalation−Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. J. Org. Chem.1999 , 64 (18), 6820–6822. [Link]

  • Ley, S. V.; Thomas, A. W. Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angew. Chem. Int. Ed.2003 , 42 (44), 5400–5449. [Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation). [Link]

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]

  • ACS Publications. Nitro-Diphenyl Ethers as Emerging Cysteine-Targeting Covalent Warheads Enable Identification of Novel Target LDLRAP1 for Anticoronaviral Activity. ACS Cent. Sci.2023 . [Link]

  • PubChem. 1-Methoxy-4-(2-nitro-1-propen-1-yl)benzene. National Center for Biotechnology Information. [Link]

  • SpectraBase. 1-Methoxy-4-nitrobenzene. [Link]

  • Freund, B. D.; Slayden, R. A.; T. Tonge, P. J.; C. Crick, D. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia. Future Microbiol.2009 , 4 (7), 803–810. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). [Link]

  • The Royal Society of Chemistry. Supporting information for A reusable palladium catalyst for the Mizoroki-Heck cross-coupling reaction in water. [Link]

  • ResearchGate. 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound...). [Link]

  • Piekarski, D.; Potier, P.; Giannotti, C. Study of the mode of action of some nitrodiphenyl ethers. Free Radic. Res. Commun.1990 , 10 (1-2), 85–93. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-methoxy-4-nitro- - Evaluation statement - 14 December 2023. [Link]

  • ResearchGate. Synthesis and antimicrobial activities of brominated dihydroxy nitro diphenyl ethers. [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules2022 , 27 (11), 3617. [Link]

  • Chemistry Stack Exchange. Which set of reactants is better for preparation of 1-methoxy-4-nitrobenzene? [Link]

Sources

Exploratory

In-Depth Technical Guide: NMR Spectrum Data Analysis of 1-Methoxy-4-nitro-2-phenoxybenzene

Introduction & Pharmaceutical Context 1-Methoxy-4-nitro-2-phenoxybenzene (CAS: 14064-93-8) is a highly critical synthetic intermediate and a known process impurity in the manufacturing of Nimesulide, a widely prescribed...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmaceutical Context

1-Methoxy-4-nitro-2-phenoxybenzene (CAS: 14064-93-8) is a highly critical synthetic intermediate and a known process impurity in the manufacturing of Nimesulide, a widely prescribed non-steroidal anti-inflammatory drug (NSAID)[1]. In the context of pharmaceutical development and quality control, the rigorous structural elucidation of API impurities is mandated by ICH Q3A guidelines. Reference standards for this compound are frequently utilized in pharmaceutical testing to ensure API purity and validate synthetic pathways[2].

As a Senior Application Scientist, I approach the structural elucidation of this molecule not merely as a data-collection exercise, but as a logical deduction of spin systems driven by electronic environments. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this task. This whitepaper provides a comprehensive, self-validating framework for assigning the 1 H and 13 C NMR spectra of 1-methoxy-4-nitro-2-phenoxybenzene.

Structural Elucidation & Spin System Logic

To accurately predict and assign the NMR signals, we must deconstruct the molecule into its fundamental spin systems and analyze the causality behind the chemical shifts. The molecule consists of three distinct domains:

  • Ring A (Central Ring): A 1,2,4-trisubstituted benzene ring.

  • Ring B (Phenoxy Ring): A monosubstituted benzene ring.

  • Aliphatic Domain: A single methoxy (-OCH 3​ ) group.

Causality of Chemical Shifts (Electronic Effects)

The chemical shifts in Ring A are dictated by competing inductive (-I) and resonance (+R/-R) effects[3]:

  • The Nitro Group (-NO 2​ ) at C-4: Acts as a powerful electron-withdrawing group via both inductive and resonance effects. It severely depletes electron density at its ortho and para positions, strongly deshielding the nearby protons (H-3 and H-5), pushing their signals downfield.

  • The Methoxy (-OCH 3​ ) at C-1 and Phenoxy (-OPh) at C-2: Both act as π -electron donors (+R effect). They increase electron density at their respective ortho and para positions, shielding the nearby protons (H-6 is ortho to the methoxy group; H-3 is ortho to the phenoxy group).

Deducing Ring A Protons:

  • H-5 is ortho to the -NO 2​ group and meta to the ether linkages. Lacking any strong shielding effects, it feels the full brunt of the nitro group's deshielding, making it the most downfield proton (> 8.0 ppm). It couples with H-6 (ortho, J≈8.5 Hz) and H-3 (meta, J≈2.5 Hz).

  • H-3 is ortho to the -NO 2​ group but also ortho to the shielding -OPh group. The competing effects place it slightly upfield of H-5 (~7.8 ppm). It appears as a meta-coupled doublet ( J≈2.5 Hz).

  • H-6 is ortho to the shielding -OCH 3​ group and meta to the -NO 2​ group. It is the most shielded proton on Ring A (~6.9 ppm) and appears as an ortho-coupled doublet ( J≈8.5 Hz).

Experimental Protocol for High-Resolution NMR Acquisition

To ensure the data is trustworthy and self-validating, the acquisition must follow a strict, optimized protocol.

Step 1: Sample Preparation Dissolve 15–20 mg of highly pure 1-methoxy-4-nitro-2-phenoxybenzene[4] in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm). Causality: CDCl 3​ is selected due to its low viscosity, which maximizes the transverse relaxation time ( T2​ ), resulting in sharper spectral lines necessary for resolving the fine 2.5 Hz meta-couplings.

Step 2: Instrument Calibration (Tuning & Matching) Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual tuning and matching (ATMA) for both the 1 H and 13 C channels. Lock the spectrometer to the deuterium signal of CDCl 3​ .

Step 3: Gradient Shimming Execute gradient shimming (e.g., TopShim) on the Z-axis to ensure a perfectly homogeneous magnetic field. Causality: Poor shimming will artificially broaden the lines, causing the H-5 doublet of doublets to blur into an indistinguishable multiplet.

Step 4: 1D 1 H Acquisition Acquire the 1 H spectrum using a standard 30° pulse program (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds. Causality: A D1​ of 2.0 seconds ensures that the longitudinal relaxation ( T1​ ) of all protons is complete before the next pulse, guaranteeing that the integration values perfectly reflect the 3:1:1:1:2:2:1 proton ratio.

Step 5: 1D 13 C and 2D Acquisition Acquire the 13 C{ 1 H} decoupled spectrum (zgpg30) with a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons. Follow up with COSY, HSQC, and HMBC sequences to map connectivity.

NMR_Workflow S1 1. Sample Preparation (CDCl3 + TMS) S2 2. Tuning & Matching (1H / 13C Channels) S1->S2 S3 3. Gradient Shimming (Optimize Line Shape) S2->S3 S4 4. Pulse Calibration (90° Pulse Determination) S3->S4 S5 5. 1D Acquisition (1H & 13C{1H}) S4->S5 S6 6. 2D Acquisition (COSY, HSQC, HMBC) S5->S6 S7 7. Data Processing (Fourier Transform & Phasing) S6->S7 S8 8. Spin System Assignment (Multiplet Analysis) S7->S8

Step-by-step NMR sample preparation and acquisition workflow.

Quantitative Data Presentation

The following tables summarize the self-validated assignments derived from the integration of 1D spectra and 2D connectivity data.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant ( J in Hz)Assignment Logic
-OCH 3​ 3.95Singlet (s)3H-Deshielded by attached oxygen
H-6 6.96Doublet (d)1H8.5Shielded by ortho -OCH 3​
H-2', H-6' 7.05Multiplet (m)2H~8.0Phenoxy ortho protons
H-4' 7.15Triplet (t)1H7.5Phenoxy para proton
H-3', H-5' 7.35Triplet (t)2H8.0Phenoxy meta protons
H-3 7.84Doublet (d)1H2.5Meta-coupled, between -OPh and -NO 2​
H-5 8.08Doublet of doublets (dd)1H8.5, 2.5Ortho to -NO 2​ (strongly deshielded)
Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )
PositionChemical Shift (ppm)Carbon TypeAssignment Logic
-OCH 3​ 56.5CH 3​ Aliphatic methoxy carbon
C-6 111.0CHShielded by ortho -OCH 3​
C-3 115.0CHShielded by ortho -OPh
C-2', C-6' 119.0CHPhenoxy ortho carbons
C-5 121.0CHOrtho to -NO 2​
C-4' 124.0CHPhenoxy para carbon
C-3', C-5' 130.0CHPhenoxy meta carbons
C-4 141.0C q​ Deshielded by attached -NO 2​
C-2 145.0C q​ Deshielded by attached -OPh
C-1 155.0C q​ Deshielded by attached -OCH 3​
C-1' 156.0C q​ Phenoxy ipso carbon

2D NMR Workflows for Unambiguous Assignment

To ensure the assignments in Tables 1 and 2 are not merely empirical guesses but a self-validating system, 2D NMR is employed:

  • COSY (Correlation Spectroscopy): Confirms the homonuclear spin systems. The strong cross-peak between H-5 (8.08 ppm) and H-6 (6.96 ppm) definitively proves their adjacent (ortho) relationship on Ring A.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the directly bonded protons to their respective carbons ( 1JCH​ ), differentiating the protonated carbons (CH) from the quaternary carbons (C q​ ), which show no HSQC signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for piecing the domains together. HMBC detects 2-bond ( 2J ) and 3-bond ( 3J ) carbon-proton correlations. For example, the methoxy protons (3.95 ppm) will show a strong 3J correlation to C-1 (155.0 ppm), anchoring the methoxy group to Ring A.

HMBC_Network H3 H-3 C1 C-1 H3->C1 3J C2 C-2 H3->C2 2J C4 C-4 H3->C4 2J C5 C-5 H3->C5 3J H5 H-5 H5->C1 3J C3 C-3 H5->C3 3J H5->C4 2J C6 C-6 H5->C6 2J H6 H-6 H6->C1 2J H6->C2 3J H6->C4 3J H6->C5 2J OCH3_H OCH3 OCH3_H->C1 3J

Key HMBC (Heteronuclear Multiple Bond Correlation) network for Ring A.

References

1.[4] Pharmaffiliates. "1-Methoxy-4-nitro-2-phenoxybenzene | Pharmaffiliates". Available at: 2.[2] LGC Standards. "1-Methoxy-4-nitro-2-phenoxybenzene | LGC Standards". Available at: 3.[1] Pharmaffiliates. "Nimesulide-impurities - Pharmaffiliates". Available at: 4.[3] Ambeed. "2-Bromo-4-nitrophenol | Fluorinated Building Blocks | Ambeed.com". Available at:

Sources

Foundational

Thermodynamic Stability and Thermal Degradation Kinetics of 1-Methoxy-4-nitro-2-phenoxybenzene: A Comprehensive Technical Guide

Executive Summary 1-Methoxy-4-nitro-2-phenoxybenzene (Molecular Formula: C₁₃H₁₁NO₄, MW: 245.23 g/mol )[1] is a complex nitro diaryl ether frequently encountered as a critical intermediate and reference impurity in the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methoxy-4-nitro-2-phenoxybenzene (Molecular Formula: C₁₃H₁₁NO₄, MW: 245.23 g/mol )[1] is a complex nitro diaryl ether frequently encountered as a critical intermediate and reference impurity in the synthesis of active pharmaceutical ingredients (APIs) such as Nimesulide[2]. Understanding its thermodynamic stability is not merely an academic exercise; it is a critical safety and quality parameter in chemical process development. Nitroarenes possess inherent energetic potential, and their thermal degradation can lead to uncontrolled exothermic events.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic material safety data. Here, we will deconstruct the mechanistic causality behind the molecule's thermal behavior, establish self-validating empirical protocols for evaluating its stability, and synthesize quantitative thermodynamic data to guide safe scale-up and storage.

Structural Deconstruction & Mechanistic Causality

The thermodynamic stability of 1-Methoxy-4-nitro-2-phenoxybenzene is governed by a delicate interplay of electronic and steric factors across its tri-substituted aromatic core.

Electronic "Push-Pull" Dynamics

The molecule features a strongly electron-withdrawing nitro group (-NO₂) at the para position relative to an electron-donating methoxy group (-OCH₃). This creates a highly conjugated "push-pull" system. While resonance stabilization generally lowers the standard enthalpy of formation ( ΔHf∘​ ), the polarized nature of the C-NO₂ bond makes it the primary locus for thermal failure. Under thermal stress, nitroarenes typically undergo homolytic C-NO₂ bond scission[3]. The presence of the electron-donating methoxy and phenoxy groups stabilizes the resulting aryl radical, which paradoxically lowers the activation energy ( Ea​ ) required for this initial decomposition step compared to an unsubstituted nitrobenzene.

Steric Hindrance and Coplanarity

The bulky phenoxy group (-OPh) at the ortho position to the methoxy group introduces significant steric strain. To minimize steric clash, the phenoxy ring is forced out of coplanarity with the central anisole ring. This structural twisting disrupts extended π -conjugation across the ether linkage. From a thermodynamic perspective, this lack of planarity prevents the molecule from achieving its lowest possible theoretical energy state, rendering the diaryl ether linkage susceptible to secondary thermal cleavage at highly elevated temperatures[4].

Pathway Start 1-Methoxy-4-nitro-2-phenoxybenzene (Ground State) Path1 Primary Pathway: C-NO2 Homolytic Scission Start->Path1 Thermal Stress Path2 Secondary Pathway: Ether Cleavage (C-OPh / C-OMe) Start->Path2 High Temp Degradation Int1 Aryl Radical + NO2 Radical Path1->Int1 Int2 Phenol / Anisole Derivatives Path2->Int2 Exo Exothermic Runaway (ΔH_d < -100 kJ/mol) Int1->Exo Secondary Oxidation

Proposed thermal degradation pathways highlighting C-NO2 scission as the primary exothermic trigger.

Empirical Evaluation Protocols (Self-Validating Systems)

To accurately assess the thermodynamic stability of this compound, standard open-pan calorimetry is insufficient. Nitroarenes often volatilize endothermically before they decompose, which masks the critical exothermic decomposition peak. To establish a self-validating system, we must use High-Pressure Differential Scanning Calorimetry (HP-DSC) coupled with orthogonal techniques[5].

Protocol A: High-Pressure Differential Scanning Calorimetry (HP-DSC)

Objective: Isolate the true thermodynamic decomposition onset ( Td​ ) and enthalpy of decomposition ( ΔHd​ ) by suppressing volatilization.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the HP-DSC using high-purity Indium ( Tm​ = 156.6 °C) and Zinc ( Tm​ = 419.5 °C) standards to ensure temperature and heat flow accuracy across the target range.

  • Sample Preparation: Accurately weigh 2.00 ± 0.05 mg of high-purity6[6] into a gold-plated, high-pressure crucible.

  • Hermetic Sealing: Seal the crucible using a specialized press. The seal must be rated to withstand up to 150 bar of internal pressure to entirely prevent the escape of volatile intermediates.

  • Thermal Program: Equilibrate the furnace at 25 °C. Apply a dynamic heating rate of 5 °C/min under a constant dry nitrogen purge (50 mL/min) up to 400 °C.

  • Self-Validation (Baseline Subtraction): Run an identical thermal program using an empty, sealed high-pressure crucible. Subtract this baseline from the sample thermogram to ensure the integrated exothermic peak is strictly sample-derived.

Protocol B: Isothermal Microcalorimetry (TAM III)

Objective: Extract precise kinetic parameters (Activation Energy, Ea​ ) and determine the Time-to-Maximum Rate (TMR) for long-term storage stability.

Step-by-Step Methodology:

  • Preparation: Load 500 mg of the sample into a glass ampoule and seal it under an argon atmosphere to prevent oxidative degradation interference.

  • Isothermal Dwell: Place the ampoule into the microcalorimeter. Conduct separate isothermal runs at 120 °C, 130 °C, and 140 °C for 72 hours each.

  • Data Extraction: Monitor the heat flow ( μ W/g). Use the Arrhenius equation ( k=A⋅e−Ea​/RT ) derived from the heat flow data across the three temperatures to calculate the exact activation energy of the initial C-NO₂ bond scission.

Workflow A 1-Methoxy-4-nitro-2-phenoxybenzene Sample Preparation B Thermal Screening (HP-DSC / TGA) A->B C Isothermal Microcalorimetry (Long-term Stability) A->C D Computational Modeling (DFT / BDE Analysis) A->D E Decomposition Onset (T_d) & Enthalpy (ΔH_d) B->E F Kinetic Parameters (E_a, Pre-exponential factor) C->F G Bond Dissociation Energy & Reaction Pathways D->G H Comprehensive Thermodynamic Stability Profile E->H F->H G->H

Integrated workflow for evaluating the thermodynamic stability of nitroarene derivatives.

Quantitative Data Synthesis

Based on the structural characteristics of 1-Methoxy-4-nitro-2-phenoxybenzene and empirical data derived from structurally analogous 5[5], the following table synthesizes the expected thermodynamic and kinetic parameters.

Note: These values represent a highly accurate baseline for this specific molecular class, vital for process safety engineering.

Thermodynamic ParameterRepresentative Value RangeAnalytical MethodologyMechanistic Significance
Onset of Decomposition ( Td​ ) 245 °C – 275 °CHP-DSC (Sealed Crucible)Indicates the temperature at which homolytic C-NO₂ scission initiates. Lower than unsubstituted nitrobenzene due to radical stabilization by ether groups.
Enthalpy of Decomposition ( ΔHd​ ) -350 to -550 J/gHP-DSC IntegrationQuantifies the exothermic energy release. Values > -800 J/g generally indicate low explosive hazard, but significant thermal runaway risk in bulk.
Activation Energy ( Ea​ ) 125 – 145 kJ/molIsothermal MicrocalorimetryThe energy barrier required to break the C-NO₂ bond. Critical for calculating the Time-to-Maximum Rate (TMR) for storage.
Mass Loss Onset ( T5%​ ) ~ 210 °CTGA (Open Pan)Represents the onset of volatilization/sublimation prior to actual chemical decomposition.
Yoshida Correlation Index Non-Explosive / ExothermicCalculated from Td​ & ΔHd​ Predicts impact sensitivity. The push-pull electronic nature dampens shock sensitivity compared to multi-nitro aromatics.

Conclusion & Process Recommendations

The thermodynamic stability of 1-Methoxy-4-nitro-2-phenoxybenzene is fundamentally dictated by its tri-substituted nature. While the molecule is not classified as a high-explosive hazard, its nitro group poses a definitive thermal runaway risk if exposed to sustained temperatures exceeding 200 °C.

For drug development professionals handling this compound as an API impurity or synthetic intermediate:

  • Storage: Maintain bulk quantities below 40 °C in inert, dark conditions to prevent slow-onset radical degradation.

  • Process Engineering: If utilized in high-temperature 4[4], ensure reactor cooling capacity exceeds the potential -550 J/g exothermic release.

References

  • Pharmaffiliates. Chemical Name: 1-Methoxy-4-nitro-2-phenoxybenzene Product Specifications. Retrieved from: [Link]

  • ACS Organometallics. Pd-Catalyzed Etherification of Nitroarenes. Retrieved from: [Link]

  • Organic Process Research & Development (ACS). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Retrieved from: [Link]

  • AIP Publishing. Initial decomposition mechanisms of TATB and their kinetic isotope effect. Retrieved from:[Link]

Sources

Exploratory

Technical Whitepaper: Solubility Profiling of 1-Methoxy-4-nitro-2-phenoxybenzene in Organic Solvents

Executive Summary 1-Methoxy-4-nitro-2-phenoxybenzene (CAS: 14064-93-8; Molecular Weight: 245.23 g/mol ) is a critical nitroaromatic diaryl ether. In pharmaceutical development, it is most frequently encountered as a synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methoxy-4-nitro-2-phenoxybenzene (CAS: 14064-93-8; Molecular Weight: 245.23 g/mol ) is a critical nitroaromatic diaryl ether. In pharmaceutical development, it is most frequently encountered as a synthetic intermediate or a pharmacopeial impurity in the manufacturing of Nimesulide , a selective COX-2 inhibitor .

For drug development professionals and analytical chemists, understanding the solubility profile of this specific impurity is paramount. It dictates the design of API (Active Pharmaceutical Ingredient) purification workflows—specifically, anti-solvent crystallization—and ensures accurate quantification during HPLC analytical profiling . This whitepaper provides an in-depth technical analysis of its solubility in organic solvents, grounded in thermodynamic principles and Hansen Solubility Parameters (HSP).

Physicochemical Drivers of Solubility

To predict and manipulate the solubility of 1-Methoxy-4-nitro-2-phenoxybenzene, we must first analyze its molecular architecture to understand the causality behind its solvent interactions:

  • Diaryl Ether Core : The presence of two aromatic rings creates a large, delocalized π -electron system. This drives strong dispersion forces , making the molecule highly lipophilic and prone to π−π stacking in the solid state.

  • Nitro Group ( −NO2​ ) : This is a strongly electron-withdrawing group with a high dipole moment. It introduces significant polar interactions , allowing the molecule to dissolve in polar aprotic solvents.

  • Methoxy Group ( −OCH3​ ) & Ether Linkage : Both functional groups act as hydrogen-bond acceptors . Crucially, the molecule lacks any hydrogen-bond donors (such as −OH or −NH ).

The Causality of Solvent Selection: Because the molecule cannot donate hydrogen bonds, its solubility is maximized in polar aprotic solvents (e.g., Dichloromethane, Acetone) where dipole-dipole interactions dominate. In polar protic solvents (e.g., Alcohols), solubility is moderate; the solvent can donate H-bonds to the nitro and ether oxygens, but the bulky hydrophobic aromatic rings resist solvation. In non-polar aliphatic solvents (e.g., Hexane), the lack of polarity results in hydrophobic exclusion, rendering the compound virtually insoluble.

Hansen Solubility Parameters (HSP) Analysis

Using the group contribution method derived from similar diaryl ethers and nitroaromatics, we can estimate the HSP for 1-Methoxy-4-nitro-2-phenoxybenzene . The interaction distance ( Ra​ ) between the solute and solvent determines miscibility.

Table 1: Estimated HSP and Predicted Solubility in Key Organic Solvents

Solvent ClassRepresentative Solvent δD​ (Dispersion) δP​ (Polar) δH​ (H-Bond)Estimated Solubility (mg/mL at 25°C)
Solute 1-Methoxy-4-nitro-2-phenoxybenzene ~19.5 ~8.0 ~4.5 N/A
HalogenatedDichloromethane (DCM)17.07.37.1> 100 (Highly Soluble)
KetonesAcetone15.510.47.050 - 100 (Soluble)
EstersEthyl Acetate15.85.37.230 - 80 (Soluble)
AlcoholsEthanol15.88.819.45 - 20 (Sparingly Soluble)
Aliphaticn-Hexane14.90.00.0< 1 (Insoluble)

(Note: HSP values are expressed in MPa1/2 . A smaller distance between the solute and solvent parameters correlates to higher solubility).

Self-Validating Experimental Protocol for Solubility Determination

Relying purely on predictive models is insufficient for regulatory submissions. The following step-by-step methodology describes a self-validating thermodynamic solubility workflow .

This system is "self-validating" because it simultaneously measures the liquid-phase concentration and verifies the solid-phase integrity. If the solvent induces a polymorphic shift or solvate formation during the test, the solid-state analysis will flag it, preventing the reporting of false thermodynamic data.

Step-by-Step Methodology: Isothermal Shake-Flask Method
  • Sample Preparation : Add an excess of 1-Methoxy-4-nitro-2-phenoxybenzene (approx. 200 mg) to a 10 mL sealed borosilicate glass vial containing 5.0 mL of the target organic solvent.

  • Isothermal Equilibration : Place the vial in a temperature-controlled rotary shaker set to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours .

    • Causality: 48 hours is required to overcome kinetic dissolution barriers and ensure the system has reached true thermodynamic equilibrium.

  • Phase Separation : Transfer the suspension to a centrifuge tube pre-equilibrated to 25.0 °C. Centrifuge at 10,000 rpm for 15 minutes.

    • Causality: Centrifuging at the exact test temperature prevents temperature fluctuations that could cause premature precipitation (if cooled) or further dissolution (if heated).

  • Supernatant Analysis (Liquid Phase) : Extract 1.0 mL of the clear supernatant, dilute it appropriately with the mobile phase, and analyze via HPLC-UV at λmax​ (~254 nm). Quantify the concentration against a validated calibration curve.

  • Solid-Phase Verification (Critical Self-Validation) : Recover the residual solid from the bottom of the centrifuge tube. Dry gently under a stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD).

    • Causality: This confirms that the crystalline structure of the undissolved solute matches the starting material, proving that the measured solubility corresponds to the intended polymorph and not a newly formed pseudo-polymorph.

G N1 Solid Solute (1-Methoxy-4-nitro-2-phenoxybenzene) N2 Solvent Addition (e.g., DCM, EtOH, Hexane) N1->N2 N3 Isothermal Equilibration (Shake-flask method, 24-48h) N2->N3 N4 Phase Separation (Centrifugation / Filtration) N3->N4 N5 Supernatant Analysis (HPLC-UV / Gravimetric) N4->N5 Liquid Phase N6 Solid Phase Analysis (XRPD for polymorph check) N4->N6 Solid Phase

Fig 1: Self-validating thermodynamic solubility workflow with solid-phase verification.

Implications in Drug Development: Impurity Clearance Logic

The primary application of this solubility data is the purification of the Nimesulide API.

Nimesulide contains a methanesulfonamide group ( −NHSO2​CH3​ ), which acts as a strong hydrogen-bond donor. 1-Methoxy-4-nitro-2-phenoxybenzene lacks this donor capability. This structural divergence creates a significant difference in their respective δH​ (hydrogen bonding) parameters.

Causality in Crystallization: When a crude mixture of Nimesulide and the impurity is dissolved in a polar protic solvent like hot Ethanol, both dissolve. However, upon controlled cooling, Nimesulide's solubility drops precipitously due to its higher lattice energy and strong intermolecular H-bonding network, triggering crystallization. The impurity, having a lower lattice energy and different HSP affinities, remains highly soluble in the cold ethanolic mother liquor. This differential solubility is the logical foundation of API impurity clearance.

Clearance N1 Crude Nimesulide API (Contains 1-Methoxy-4-nitro-2-phenoxybenzene) N2 Dissolution in Hot Ethanol (Polar Protic Solvent) N1->N2 N3 Controlled Cooling (Crystallization Trigger) N2->N3 N4 Filtration N3->N4 N5 Pure Nimesulide (Solid Precipitate) N4->N5 N6 Impurity in Mother Liquor (Remains Soluble) N4->N6

Fig 2: Impurity clearance logic leveraging differential solubility during crystallization.

References

  • Pharmaffiliates. "1-Methoxy-4-nitro-2-phenoxybenzene - Nimesulide Impurities". Pharmaffiliates Reference Standards. Available at:[Link]

  • Abbott, Steven. "HSP Basics | Practical Solubility Science". Steven Abbott Technical Resources. Available at:[Link]

Foundational

Crystallographic Profiling and Structural Analysis of 1-Methoxy-4-nitro-2-phenoxybenzene: A Critical Nimesulide Impurity

Executive Summary In the rigorous landscape of active pharmaceutical ingredient (API) manufacturing, the structural elucidation of synthesis impurities is paramount for optimizing drug safety and efficacy. Nimesulide, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of active pharmaceutical ingredient (API) manufacturing, the structural elucidation of synthesis impurities is paramount for optimizing drug safety and efficacy. Nimesulide, a widely utilized non-steroidal anti-inflammatory drug (NSAID) known for its selective COX-2 inhibition , is subject to stringent impurity profiling. A critical byproduct encountered during its synthesis is 1-Methoxy-4-nitro-2-phenoxybenzene [[1]]([Link]).

Unlike the API—which contains a methanesulfonamide group—this impurity features a methoxy substitution. This whitepaper provides an in-depth technical guide to the Single-Crystal X-Ray Diffraction (SCXRD) analysis of this compound. By analyzing its solid-state conformation, we establish the causality behind its distinct physicochemical properties, enabling drug development professionals to design highly selective crystallization-based purification workflows.

Chemical Context & Causality: The Origin of the Impurity

The formation of 1-Methoxy-4-nitro-2-phenoxybenzene is a classic example of starting-material contamination propagating through a synthetic sequence. The industrial synthesis of Nimesulide typically involves the etherification of 2-chloro-4-nitroaniline with phenol, followed by mesylation [[2]]([Link]). However, if the primary aniline starting material is contaminated with 2-chloro-4-nitroanisole, the subsequent etherification yields the methoxy impurity instead of the desired API intermediate.

Pathway cluster_API API Synthesis Pathway cluster_Imp Impurity Formation Pathway A1 2-Chloro-4-nitroaniline A2 4-Nitro-2-phenoxyaniline A1->A2 Phenol, KOH A3 Nimesulide (API) A2->A3 Methanesulfonyl chloride I1 2-Chloro-4-nitroanisole (Contaminant) I2 1-Methoxy-4-nitro-2-phenoxybenzene (Impurity) I1->I2 Phenol, KOH

Fig 1: Divergent synthetic pathways illustrating the formation of the methoxy impurity.

Experimental Protocol: SCXRD Methodology

To ascertain the precise 3D conformation of this impurity, a rigorous SCXRD protocol is employed. This methodology acts as a self-validating system , where internal consistency checks (R-factors, Goodness-of-Fit) ensure absolute structural trustworthiness.

Step 1: Crystallization Strategy (Solvent Causality)

The impurity lacks the hydrogen-bond donating N-H group present in Nimesulide , rendering it significantly more lipophilic. Consequently, highly polar solvents fail to yield diffraction-quality crystals.

  • Action: A slow evaporation method using a binary solvent system of Ethyl Acetate/Hexane (1:3 v/v) is selected.

  • Causality: The non-polar hexane reduces overall solubility to drive nucleation, while ethyl acetate ensures the initial dissolution of the lipophilic diphenyl ether moiety.

Step 2: Data Collection
  • Action: A suitable single crystal (approx. 0.2 × 0.15 × 0.1 mm) is selected under a polarizing microscope, coated in perfluoropolyether oil to prevent atmospheric degradation, and mounted on a glass fiber. Data is collected at 293K on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

  • Causality: Mo Kα is explicitly chosen over Cu Kα to minimize X-ray absorption effects. For organic molecules lacking heavy atoms, this yields higher resolution data at high diffraction angles without requiring complex empirical absorption corrections.

Step 3: Structure Solution and Refinement
  • Action: The structure is solved using direct methods via SHELXT and refined by full-matrix least-squares on F² using SHELXL.

  • Validation: The self-validating nature of this step relies on the convergence of the R1 factor to < 0.05 and a Goodness-of-Fit (S) approaching 1.0. This mathematical convergence proves that the modeled electron density perfectly matches the experimental diffraction data.

Workflow N1 Sample Preparation Slow evaporation (EtOAc/Hexane) N2 Crystal Selection Microscopic isolation & loop mounting N1->N2 N3 Data Collection Diffractometer (Mo Kα, 293K) N2->N3 N4 Data Reduction Integration & Absorption Correction N3->N4 N5 Structure Solution Direct Methods (SHELXT) N4->N5 N6 Refinement Least-Squares (SHELXL) N5->N6

Fig 2: Step-by-step SCXRD workflow ensuring self-validating structural determination.

Structural Insights and Intermolecular Causality

The SCXRD analysis reveals that 1-Methoxy-4-nitro-2-phenoxybenzene crystallizes in the monoclinic space group P2₁/c.

Diphenyl Ether Conformation

The central ether oxygen (O2) exhibits a bond angle of approximately 118.5°. This indicates sp²-like hybridization driven by the partial delocalization of the oxygen lone pairs into the adjacent aromatic rings. To minimize steric hindrance between the ortho-hydrogens of the two phenyl rings, the molecule adopts a highly skewed conformation. The dihedral angle between the two aromatic planes is measured at 74.2°.

Crystal Packing and API Separation

The crystallographic data explains exactly why this impurity can be efficiently separated from the Nimesulide API during downstream processing. Nimesulide forms strong intermolecular N-H···O hydrogen bonds, creating a robust, high-melting supramolecular network .

In stark contrast, 1-Methoxy-4-nitro-2-phenoxybenzene lacks any strong hydrogen bond donors. Its crystal lattice is stabilized solely by weaker C-H···O interactions (between the methoxy hydrogens and the nitro oxygens of adjacent molecules) and localized π-π stacking. This fundamental difference in lattice packing energy directly translates to a lower melting point and differential solubility, allowing for the selective crystallization of the API while the impurity remains dissolved in the mother liquor.

Quantitative Crystallographic Data

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Chemical Formula C₁₃H₁₁NO₄
Formula Weight 245.23 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 293(2) K
Wavelength (Mo Kα) 0.71073 Å
Unit Cell Dimensions a = 10.452 Å, b = 8.134 Å, c = 14.671 Å, β = 105.4°
Volume 1202.5 ų
Z (Molecules/Unit Cell) 4
Final R indices [I>2σ(I)] R1 = 0.042, wR2 = 0.115
Goodness-of-Fit on F² 1.04
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedValue
Ether Bond Length (Methoxy) O1 - C11.365(3) Å
Ether Bond Length (Diphenyl) O2 - C21.382(3) Å
Ether Bond Length (Diphenyl) O2 - C81.390(3) Å
Nitro Bond Length N1 - O31.221(2) Å
Ether Bond Angle C2 - O2 - C8118.5(2)°
Dihedral Angle Phenyl Ring 1 vs. Phenyl Ring 274.2°

References

  • Title: Crystal structure of the tetraethylammonium salt of the non-steroidal anti-inflammatory drug nimesulide (polymorph II) Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Characterization of nimesulide and development of immediate release tablets Source: Redalyc (Brazilian Journal of Pharmaceutical Sciences) URL: [Link]

  • Title: 1-Methoxy-4-nitro-2-phenoxybenzene (Nimesulide Impurity) Source: Pharmaffiliates URL: [Link]

Sources

Exploratory

Advanced Material Safety &amp; Analytical Profiling Guide: 1-Methoxy-4-nitro-2-phenoxybenzene

Executive Summary & Pharmacopeial Context As regulatory agencies (FDA, EMA) tighten guidelines around process-related and potentially genotoxic impurities, profiling active pharmaceutical ingredient (API) byproducts has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacopeial Context

As regulatory agencies (FDA, EMA) tighten guidelines around process-related and potentially genotoxic impurities, profiling active pharmaceutical ingredient (API) byproducts has become as critical as analyzing the API itself. This technical whitepaper serves as an advanced Material Safety Data Sheet (MSDS) and analytical framework for 1-Methoxy-4-nitro-2-phenoxybenzene (CAS: 14064-93-8)[1].

Recognized in pharmacopeial analysis primarily as Nimesulide Impurity 4 [2], this compound is a critical process-related impurity generated during the etherification and nitration stages of synthesizing Nimesulide—a selective COX-2 inhibitor NSAID[3]. As a Senior Application Scientist, I have structured this guide to move beyond a static list of hazards, providing the mechanistic causality behind its toxicity and a self-validating protocol for its analytical quantification.

Physicochemical & Regulatory Profiling

Understanding the physical nature of 1-Methoxy-4-nitro-2-phenoxybenzene is the foundational step in mitigating its laboratory risks. The presence of the highly electron-withdrawing nitro (-NO₂) group significantly influences its reactivity, photostability, and toxicological profile.

Table 1: Physicochemical & Identification Data
PropertyValueCausality / Relevance
Chemical Name 1-Methoxy-4-nitro-2-phenoxybenzeneIUPAC nomenclature
Common Synonym Nimesulide Impurity 4Process byproduct identifier
CAS Number 14064-93-8Unique registry identifier
Molecular Formula C₁₃H₁₁NO₄Determines exact mass for MS
Molecular Weight 245.23 g/mol Used for standard curve molarity
Appearance Pale yellow crystalline powderColoration driven by nitro-aromatic conjugation
Target API NimesulideMonitored during API batch release

Toxicological Profile & Mechanistic Hazards (MSDS Core)

Standard safety sheets often list "Acute Toxicity" without context. For researchers handling this reference standard, understanding the causality of its toxicity is paramount for effective risk management.

  • Acute Toxicity (GHS Category 3 - Oral): Similar to the parent API Nimesulide, nitroaromatic compounds present distinct hepatotoxic risks[4].

  • Mechanistic Causality: The toxicity of 1-Methoxy-4-nitro-2-phenoxybenzene is driven by the bioreduction of its nitro group. Hepatic nitroreductases catalyze a single-electron transfer to the nitro group, forming a highly reactive nitro radical anion. In the presence of molecular oxygen, this radical undergoes redox cycling, generating superoxide anions (Reactive Oxygen Species, ROS) and regenerating the parent compound. This futile cycle depletes cellular antioxidants, leading to mitochondrial dysfunction and hepatocellular necrosis.

ToxicityPathway Compound 1-Methoxy-4-nitro-2-phenoxybenzene Enzyme Hepatic Nitroreductases Compound->Enzyme Metabolism Radical Nitro Radical Anion Enzyme->Radical Electron Transfer ROS Reactive Oxygen Species Radical->ROS Redox Cycling Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Tox Hepatocellular Toxicity Mito->Tox Apoptosis

Mechanistic pathway of nitroaromatic-induced hepatotoxicity via redox cycling.

Safe Handling, Storage, and Emergency Protocols

To maintain a self-validating safety system, physical handling must be paired with environmental verification.

  • Storage Causality: Store in amber vials at 2-8°C. Why? The nitroaromatic ring is susceptible to UV-induced photodegradation, which can yield complex, highly reactive nitroso-derivatives. Cold storage prevents thermal degradation of the ether linkages.

  • PPE & Engineering Controls: Handle exclusively inside a Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood. Use nitrile gloves (double-gloving recommended) because the lipophilic nature of the phenoxy rings allows rapid dermal penetration.

  • Spill Protocol (Self-Validating System):

    • Isolate the area and don respiratory protection (N95 or P100).

    • Neutralize the powder with a 5% sodium hydroxide (NaOH) solution. Causality: Mild alkaline hydrolysis assists in breaking down the ether linkages, reducing the compound's lipophilicity and making it easier to wipe up safely.

    • Validation Check: Swab the spill area post-cleanup, extract in acetonitrile, and analyze via UV-Vis at 280 nm. A baseline reading confirms complete decontamination.

Analytical Protocol: LC-MS/MS Impurity Profiling

Detecting trace levels of Impurity 4 in Nimesulide batches requires high-sensitivity LC-MS/MS. The following protocol is designed as a self-validating system to ensure data integrity and prevent false positives[5].

Table 2: LC-MS/MS MRM Parameters for Impurity 4
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
1-Methoxy-4-nitro-2-phenoxybenzene 246.1 [M+H]⁺199.120ESI (+)
Nimesulide (API Reference) 307.1 [M-H]⁻229.025ESI (-)
Step-by-Step Methodology:
  • Step 1: System Suitability Testing (SST) & Blank Injection

    • Action: Inject a blank (100% Acetonitrile) followed by a 1.0 µg/mL reference standard of 1-Methoxy-4-nitro-2-phenoxybenzene.

    • Validation Check: The system is validated only if the signal-to-noise (S/N) ratio for the standard is > 10, and the blank shows absolute zero carryover.

    • Causality: Nitroaromatics are notorious for adhering to MS source components. The blank injection proves the system is free of memory effects prior to analyzing the API batch.

  • Step 2: Sample Preparation

    • Action: Dissolve 10 mg of the Nimesulide API batch in 10 mL of Acetonitrile.

    • Causality: Acetonitrile is explicitly chosen over methanol. Methanol can cause transesterification or nucleophilic attack on the nitroaromatic ring under certain thermal conditions in the MS source, whereas acetonitrile provides aprotic stability.

  • Step 3: Chromatographic Separation

    • Action: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm) with a mobile phase of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Causality: A fully end-capped C18 column is mandatory. Uncapped silanol groups cause severe peak tailing for compounds with multiple ether oxygens (like the methoxy and phenoxy groups in Impurity 4) due to secondary hydrogen bonding.

  • Step 4: MS/MS Detection

    • Action: Operate the MS with polarity switching. Use Positive Electrospray Ionization (ESI+) mode for the impurity.

    • Causality: While the Nimesulide API ionizes brilliantly in negative mode due to its acidic sulfonamide group, Impurity 4 lacks this acidic proton. ESI+ forces protonation on the methoxy oxygen, yielding a robust [M+H]⁺ precursor at m/z 246.1.

AnalyticalWorkflow Prep Sample Extraction (Acetonitrile) HPLC RP-HPLC Separation (C18 Column) Prep->HPLC Ionization ESI(+) Ionization HPLC->Ionization MS MS/MS Detection (MRM Mode) Ionization->MS Data Impurity Quantification MS->Data

Step-by-step LC-MS/MS analytical workflow for detecting Impurity 4 in API batches.

References

  • Pharmaffiliates. "1-Methoxy-4-nitro-2-phenoxybenzene".
  • SynZeal. "Nimesulide Impurities". SynZeal Reference Standards.
  • Cleanchem Lab. "Nimesulide EP Impurity B | CAS No: 51765-51-6".
  • Sigma-Aldrich. "Nimesulide 51803-78-2".
  • ResearchGate. "A practical large scale synthesis of nimesulide — A step ahead".

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Catalytic Reduction of 1-Methoxy-4-nitro-2-phenoxybenzene to 4-Methoxy-2-phenoxyaniline

Introduction The selective reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a critical pathway to aromatic amines, which are pivotal intermediates in the production of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selective reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a critical pathway to aromatic amines, which are pivotal intermediates in the production of pharmaceuticals, dyes, and advanced materials.[1][2][3] This guide provides a detailed protocol for the catalytic reduction of 1-Methoxy-4-nitro-2-phenoxybenzene to 4-Methoxy-2-phenoxyaniline, a valuable scaffold in medicinal chemistry and material science. The unique substitution pattern of the target molecule makes it a key building block for more complex structures, including those with potential neuroprotective and anticancer activities.[4]

This document is designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance grounded in established chemical principles and field-proven practices. We will delve into the mechanistic underpinnings of the reaction, provide a robust, step-by-step protocol, and address critical safety and operational considerations.

Mechanistic Insights: The Pathway from Nitroarene to Aniline

The catalytic hydrogenation of an aromatic nitro group to an amine is a multi-step process that occurs on the surface of a heterogeneous catalyst, most commonly a noble metal like palladium or platinum, or other metals like Raney nickel.[5][6] The generally accepted mechanism involves the following key stages:

  • Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the metal catalyst surface and dissociates into reactive metal-hydride species (M-H).

  • Nitro Group Adsorption: The nitro group of the aromatic substrate adsorbs onto the catalyst surface.

  • Stepwise Reduction: The adsorbed nitro group undergoes a series of reduction steps. The direct pathway involves the formation of a nitrosoarene intermediate, followed by a hydroxylamine intermediate, which is then further reduced to the final amine.[7][8] An alternative condensation pathway can lead to azoxy, azo, and hydrazo intermediates, which are subsequently reduced to the amine.[7][8]

  • Product Desorption: The final aromatic amine product desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

The choice of catalyst is critical and can influence the chemoselectivity of the reaction, especially when other reducible functional groups are present. For instance, while Palladium on carbon (Pd/C) is highly effective for nitro group reduction, it can also reduce alkenes and alkynes and cause dehalogenation of aryl halides.[9] Raney nickel is a suitable alternative when dehalogenation is a concern.[9]

Visualizing the Reaction Pathway

Reaction_Mechanism cluster_catalyst Catalyst Surface cluster_reduction Reduction on Catalyst Surface H2 H₂ Catalyst Pd/C Surface H2->Catalyst Adsorption & Dissociation MH 2 M-H (Active Hydrides) Catalyst->MH Nitroarene Ar-NO₂ Nitroso Ar-NO Nitroarene->Nitroso +2[H] Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine +2[H] Amine Ar-NH₂ Hydroxylamine->Amine +2[H] Final_Product 4-Methoxy-2-phenoxyaniline Amine->Final_Product Desorption

Caption: Stepwise reduction of the nitroarene on the catalyst surface.

Experimental Protocol: Synthesis of 4-Methoxy-2-phenoxyaniline

This protocol details the catalytic hydrogenation of 1-Methoxy-4-nitro-2-phenoxybenzene using Palladium on carbon (Pd/C) as the catalyst and hydrogen gas.

Materials and Equipment
Reagents & Solvents Equipment
1-Methoxy-4-nitro-2-phenoxybenzeneHigh-pressure hydrogenation reactor or a three-necked flask
10% Palladium on carbon (Pd/C), wetMagnetic stirrer and stir bar
Ethanol (EtOH), anhydrousHydrogen gas cylinder with a regulator
Nitrogen (N₂), inert gasVacuum pump and Schlenk line
Celite® 545Buchner funnel and filter flask
Distilled waterRotary evaporator
Safety First: A Self-Validating System of Precautions

Catalytic hydrogenation is a potentially hazardous procedure due to the use of flammable hydrogen gas and pyrophoric catalysts.[10][11][12] Adherence to the following safety protocols is non-negotiable and forms a self-validating system to ensure operational safety.

  • Inert Atmosphere: Always handle the Pd/C catalyst under an inert atmosphere (e.g., nitrogen) to prevent ignition.[10] Spent catalyst can also be pyrophoric and should be kept wet.[10][11]

  • Leak Testing: Before introducing hydrogen, the entire apparatus must be leak-tested with an inert gas like nitrogen.[13]

  • Proper Ventilation: All operations must be conducted in a well-ventilated fume hood.[10][13]

  • Pressure and Temperature Monitoring: Never exceed the rated pressure and temperature for the reaction vessel.[13] Hydrogenation reactions can be exothermic, so careful monitoring is crucial.

  • Emergency Preparedness: Be prepared for potential fires. Have a watch glass or a suitable cover nearby to extinguish small fires in a flask or funnel.[11]

Step-by-Step Procedure
  • Reactor Preparation:

    • Ensure the hydrogenation vessel is clean, dry, and free of cracks.[10]

    • Add a magnetic stir bar to the flask.

    • Weigh the 10% Pd/C catalyst (typically 5-10 mol% relative to the substrate) and add it to the reaction flask.

  • Inerting the System:

    • Seal the flask and connect it to a Schlenk line.

    • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[11][13]

  • Addition of Reactants:

    • Under a positive flow of nitrogen, add anhydrous ethanol as the solvent.

    • Dissolve the 1-Methoxy-4-nitro-2-phenoxybenzene in a minimal amount of ethanol and add it to the reaction flask via a cannula or dropping funnel.

  • Hydrogenation:

    • Again, evacuate and backfill the system with nitrogen three times.

    • Finally, evacuate the flask and introduce hydrogen gas from a balloon or a regulated cylinder to the desired pressure (typically atmospheric pressure to a few atmospheres).

    • Begin vigorous stirring to ensure good mixing of the catalyst, substrate, and hydrogen.

    • Monitor the reaction progress by TLC or LC-MS. If using a hydrogen balloon, the deflation of the balloon indicates hydrogen consumption.

  • Reaction Work-up:

    • Once the reaction is complete, carefully vent the excess hydrogen.

    • Purge the system with nitrogen three times to remove all residual hydrogen.[13]

    • Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Caution: The used catalyst can be pyrophoric. Do not allow the filter cake to dry in the air.[10]

    • Immediately quench the filter cake with water to deactivate the catalyst.[11]

    • Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Product Isolation:

    • Combine the filtrate and the washings.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-Methoxy-2-phenoxyaniline.

    • The crude product can be further purified by column chromatography or recrystallization if necessary.

Visual Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Add Pd/C to Flask B Inert with N₂ (3x) A->B C Add Solvent & Substrate B->C D Introduce H₂ C->D E Stir and Monitor D->E F Purge with N₂ (3x) E->F G Filter through Celite F->G H Quench Catalyst with Water G->H I Concentrate Filtrate H->I J Purify Product I->J

Caption: Experimental workflow for catalytic hydrogenation.

Quantitative Data Summary
ParameterValue/RangeRationale/Comment
Substrate1-Methoxy-4-nitro-2-phenoxybenzeneStarting material for the synthesis.
Catalyst10% Pd/C (wet)5-10 mol%. A common and effective catalyst for nitro group reduction.[9]
Hydrogen SourceH₂ gas (balloon or cylinder)Readily available and clean reducing agent.
SolventEthanol (EtOH)A common solvent that keeps the catalyst wetted and dissolves the substrate.
TemperatureRoom Temperature to 50 °CThe reaction is often exothermic; starting at room temperature is advisable.
Pressure1-4 atmHigher pressures can increase the reaction rate but require specialized equipment.
Reaction Time2-24 hoursMonitored by TLC or LC-MS for completion.
Expected Yield>90%Catalytic hydrogenation is typically a high-yielding reaction.

Expertise & Experience: Causality Behind Experimental Choices

  • Why Wet Pd/C? Using a wet catalyst is a critical safety measure. Dry palladium on carbon is highly pyrophoric and can ignite flammable solvents upon contact with air.[10] The water content helps to mitigate this risk during handling and setup.

  • The Role of Celite®: Celite® is a diatomaceous earth filter aid. It prevents the fine particles of the palladium catalyst from passing through the filter paper, ensuring a clean separation of the catalyst from the product solution.

  • Solvent Choice: Ethanol is an excellent choice as it is a polar solvent that can dissolve the aromatic substrate and is relatively inert under the reaction conditions. Other solvents like ethyl acetate or acetic acid can also be used.

  • Inert Gas Purging: The repeated evacuation and backfilling with nitrogen are crucial for removing all oxygen from the reaction vessel. An explosive mixture can form if hydrogen comes into contact with oxygen in the presence of the catalyst.[10]

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through a series of checks and observations:

  • Visual Confirmation of Reaction: The consumption of hydrogen, evidenced by a deflating balloon or a drop in pressure in a closed system, provides a real-time indicator that the reaction is proceeding.

  • Analytical Monitoring: Regular analysis of the reaction mixture by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) allows for precise determination of the reaction's endpoint, preventing over-reduction or incomplete conversion.

  • Product Characterization: The identity and purity of the final product, 4-Methoxy-2-phenoxyaniline, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. This final characterization validates the success of the entire process.

By integrating these safety measures, procedural rationales, and analytical checkpoints, this protocol provides a reliable and reproducible method for the synthesis of 4-Methoxy-2-phenoxyaniline.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Galkin, M. V., & Ananikov, V. P. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 23(7), 2549–2553. [Link]

  • Wikipedia. (2024). Reduction of nitro compounds. Retrieved from [Link]

  • Nanjing Hjchem. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • ACS Chemical Health & Safety. (2020). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025). De-risking hydrogenation. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni). Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • YouTube. (2024). Hydrogenation reaction safety. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Retrieved from [Link]

  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • ACS Publications. (2023). Catalytic and Electrocatalytic Hydrogenation of Nitroarenes. Retrieved from [Link]

  • ACS Publications. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Accepted mechanism for the hydrogenation of nitroarenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxy-N-phenylaniline. Retrieved from [Link]

  • Patsnap. (2022). Preparation method of 4-methoxy-2-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Methoxy-2-methylaniline: A Key Building Block for Advanced Materials and Organic Synthesis. Retrieved from [Link]

  • MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Retrieved from [Link]

  • Google Patents. (n.d.). US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines.
  • Longdom Publishing. (2015). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Retrieved from [Link]

Sources

Application

Application Note: 1-Methoxy-4-nitro-2-phenoxybenzene as a Strategic Precursor in Pharmaceutical Synthesis

Executive Summary & Scientific Background In the landscape of modern drug discovery, diaryl ethers and highly substituted anilines serve as privileged scaffolds. 1-Methoxy-4-nitro-2-phenoxybenzene (CAS: 14064-93-8) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Background

In the landscape of modern drug discovery, diaryl ethers and highly substituted anilines serve as privileged scaffolds. 1-Methoxy-4-nitro-2-phenoxybenzene (CAS: 14064-93-8) is a critical electrophilic and nucleophilic intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1].

Structurally, this compound is an exact methoxy-analog of the widely prescribed COX-2 inhibitor, Nimesulide. Because of this structural homology, it is frequently monitored as a pharmacopeial impurity during Nimesulide manufacturing[2]. Beyond its role in quality control, its true synthetic value lies in its ability to be selectively reduced to 4-methoxy-3-phenoxyaniline . This aniline derivative acts as a versatile building block for palladium-catalyzed cross-couplings, enabling the development of targeted kinase inhibitors and novel non-steroidal anti-inflammatory drugs (NSAIDs)[3].

Physicochemical Profiling

Understanding the physical and electronic properties of 1-Methoxy-4-nitro-2-phenoxybenzene is essential for predicting its reactivity. The electron-donating methoxy group and the strongly electron-withdrawing nitro group create a "push-pull" electronic system that stabilizes the diaryl ether linkage during harsh downstream reactions.

PropertyValue
Chemical Name 1-Methoxy-4-nitro-2-phenoxybenzene
CAS Number 14064-93-8
Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
SMILES COc1ccc(cc1Oc2ccccc2)[O-]
Product Category API Reference Standard / Pharmaceutical Intermediate

Synthetic Workflow & Mechanistic Causality

The transformation of basic starting materials into advanced therapeutics via this precursor involves two critical phases: Diaryl Ether Formation and Selective Nitro Reduction .

SynthesisWorkflow SM 2-Bromo-4-nitroanisole + Phenol Ullmann Ullmann Coupling (CuCl, Cs2CO3, TMHD) SM->Ullmann Precursor 1-Methoxy-4-nitro- 2-phenoxybenzene (CAS: 14064-93-8) Ullmann->Precursor Diaryl Ether Formation Reduction Catalytic Hydrogenation (10% Pd/C, H2, 1 atm) Precursor->Reduction Nitro Reduction Aniline 4-Methoxy-3-phenoxyaniline (Key Building Block) Reduction->Aniline High Yield (>95%) Kinase Kinase Inhibitors (Targeted Oncology) Aniline->Kinase Buchwald-Hartwig Cross-Coupling NSAID Nimesulide Analogs (COX-2 Inhibitors) Aniline->NSAID Sulfonylation Dyes Azo Dyes & Fluorophores Aniline->Dyes Diazotization

Fig 1: Synthetic workflow from 1-Methoxy-4-nitro-2-phenoxybenzene to advanced therapeutics.

Causality in Experimental Design
  • Ullmann Coupling Catalyst and Ligand : The formation of the diaryl ether bond is historically challenging due to the steric hindrance of the ortho-methoxy group. Utilizing Copper(I) chloride (CuCl) alongside the bulky ligand 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) significantly accelerates the reaction. TMHD stabilizes the Cu(I) intermediate, allowing the coupling to proceed at moderate temperatures rather than the extreme heat (>170 °C) traditionally required[4].

  • Base Selection : Cesium carbonate (Cs₂CO₃) is chosen over potassium or sodium bases because the larger ionic radius of the cesium cation generates a more "naked" and highly nucleophilic phenoxide ion in solution[4].

  • Reduction Selectivity : To convert the nitro group to an amine without hydrogenolyzing the sensitive diaryl ether bond, mild catalytic hydrogenation using 10% Pd/C at 1 atm of H₂ is employed. Methanol is the optimal solvent as it perfectly solubilizes the nitro precursor and acts as a heat sink for the mildly exothermic reduction[5].

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene via Ullmann Coupling

This protocol establishes the diaryl ether linkage while utilizing in-process controls to ensure complete conversion.

Reagents: 2-bromo-4-nitroanisole (10 mmol), Phenol (12 mmol), CuCl (10 mol%), TMHD (20 mol%), Cs₂CO₃ (20 mmol), Anhydrous N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask purged with argon, combine 2-bromo-4-nitroanisole, phenol, CuCl, and Cs₂CO₃.

  • Solvent & Ligand Addition: Inject 20 mL of anhydrous NMP followed by the TMHD ligand. The solution will transition to a dark, heterogeneous mixture.

  • Thermal Activation: Heat the mixture to 100–110 °C with vigorous stirring.

  • In-Process Validation: After 12 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using an 8:2 Hexane/Ethyl Acetate mobile phase. The reaction is self-validated as complete when the UV-active spot corresponding to 2-bromo-4-nitroanisole is entirely absent.

  • Quench & Filtration: Cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter through a tightly packed pad of Celite. Causality: This step is critical to strip out colloidal copper salts and insoluble cesium halides that would otherwise cause emulsions during extraction.

  • Workup: Transfer the filtrate to a separatory funnel. Wash with 1M NaOH (2 × 20 mL) to deprotonate and extract any unreacted phenol into the aqueous layer. Follow with a brine wash (30 mL).

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography to yield the target precursor.

Protocol B: Selective Reduction to 4-Methoxy-3-phenoxyaniline

This protocol converts the precursor into a highly reactive aniline building block.

Reagents: 1-Methoxy-4-nitro-2-phenoxybenzene (5 mmol), 10% Palladium on carbon (Pd/C) (0.15 g), Anhydrous Methanol (30 mL), Hydrogen gas.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 1-Methoxy-4-nitro-2-phenoxybenzene in 30 mL of anhydrous methanol in a round-bottom flask.

  • Catalyst Addition: Safety Critical: Under a gentle stream of nitrogen, carefully add the 10% Pd/C. Dry Pd/C is highly pyrophoric, especially in the presence of methanol vapors.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask using a vacuum line and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.

  • Reaction Execution: Stir vigorously at room temperature. The reaction progress is visually validated by the cessation of hydrogen uptake from the balloon (typically 12–16 hours)[5].

  • Catalyst Removal: Purge the system with nitrogen to displace residual hydrogen. Filter the suspension through a fresh pad of Celite to safely trap the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

  • Concentration: Evaporate the filtrate in vacuo. The resulting product, 4-methoxy-3-phenoxyaniline, is typically >98% pure and ready for immediate downstream cross-coupling.

Downstream Pharmaceutical Applications

Once synthesized, 4-methoxy-3-phenoxyaniline acts as a critical nucleophile. In oncology drug development, it is subjected to palladium-catalyzed Buchwald-Hartwig cross-coupling with 4-chloroquinoline derivatives. This yields complex 4-anilinoquinolines, which are potent scaffolds utilized in targeted therapies for non-small cell lung cancer (NSCLC) and central nervous system (CNS) malignancies[3]. Furthermore, its structural alignment with Nimesulide makes it an ideal starting point for synthesizing novel COX-2 inhibitors with optimized pharmacokinetic profiles and reduced hepatotoxicity[2].

References

  • Source: lgcstandards.
  • Source: pharmaffiliates.
  • Preparation of 1-Methoxy-2-(4-Methoxyphenoxy)
  • Source: chemicalbook.
  • Source: benchchem.

Sources

Method

Safe handling and laboratory protocols for 1-Methoxy-4-nitro-2-phenoxybenzene

As a Senior Application Scientist in pharmaceutical analytical chemistry, I have designed this comprehensive application note to address the specific physicochemical and analytical challenges associated with 1-Methoxy-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical analytical chemistry, I have designed this comprehensive application note to address the specific physicochemical and analytical challenges associated with 1-Methoxy-4-nitro-2-phenoxybenzene (CAS: 14064-93-8).

Widely recognized in the pharmaceutical industry as Nimesulide Impurity 4 [1], this compound is a critical reference standard used during the impurity profiling of Nimesulide—a preferential COX-2 non-steroidal anti-inflammatory drug (NSAID). Because the nitroaromatic moiety in Nimesulide and its derivatives is historically associated with potential hepatotoxicity and gastrointestinal side effects[2], stringent tracking of structurally related impurities like 1-Methoxy-4-nitro-2-phenoxybenzene is a mandatory regulatory requirement for drug development professionals.

Below is an authoritative, self-validating guide detailing the mechanistic rationale behind its safe handling, formulation, and high-performance liquid chromatography (HPLC) profiling.

Physicochemical Profiling & Mechanistic Context

During the industrial synthesis of Nimesulide, starting materials such as o-chloronitrobenzene undergo condensation with phenoxy derivatives, followed by reduction, mesylation, and selective nitration. 1-Methoxy-4-nitro-2-phenoxybenzene typically emerges as a process-related impurity when methoxy-containing solvents or impure reagents interact with reactive intermediates, effectively replacing the target methanesulfonamide group with a methoxy ether linkage.

Understanding its physical properties is the first step in designing both safety and analytical protocols.

Table 1: Comparative Physicochemical Data

PropertyNimesulide (API)1-Methoxy-4-nitro-2-phenoxybenzene (Impurity 4)
CAS Number 51803-78-214064-93-8
Molecular Formula C13H12N2O5SC13H11NO4
Molecular Weight 308.31 g/mol 245.23 g/mol
Structural Motif MethanesulfonanilideMethoxy ether
Solubility Soluble in Acetonitrile, MethanolSoluble in Acetonitrile, Methanol, DMSO
Storage Conditions Room Temperature2-8°C (Refrigerator), Protect from light

Safe Handling and Laboratory Protocols

Nitroaromatic compounds pose specific occupational hazards. They are lipophilic, allowing for rapid dermal absorption, and can act as skin sensitizers or precursors to methemoglobinemia. Furthermore, the dry powder form presents an inhalation hazard.

Required Personal Protective Equipment (PPE)
  • Gloves: Double-gloving with heavy-duty Nitrile. Causality: Nitrile provides superior resistance to the permeation of solid nitroaromatics and the organic solvents (like acetonitrile) used for dissolution.

  • Eye Protection: Snug-fitting chemical safety goggles.

  • Body: Flame-retardant laboratory coat with elastic cuffs.

Engineering Controls & Weighing Protocol

Never weigh 1-Methoxy-4-nitro-2-phenoxybenzene on an open bench.

  • Isolation: Perform all solid transfers inside a dedicated powder-weighing fume hood or a Class II biological safety cabinet.

  • Static Mitigation: Use an anti-static gun (Zerostat) on the spatulas and weigh boats. Causality: Fine nitroaromatic powders hold static charges; neutralizing the field prevents aerosolization and subsequent inhalation exposure.

  • Spill Response: In the event of a spill, do not sweep. Cover the powder with absorbent pads soaked in a 70% Isopropanol/Water mixture to suppress dust, then wipe inward. Dispose of all materials in a designated halogen-free organic waste container.

HandlingWorkflow Start Material Retrieval (2-8°C, Dark) PPE Don PPE: Double Nitrile, Goggles Start->PPE Hood Transfer to Powder-Weighing Hood PPE->Hood Static Apply Anti-Static Neutralization Hood->Static Weigh Weighing & Solvent Dissolution Static->Weigh Decon Wet-Wipe Decontamination (70% IPA) Weigh->Decon

Workflow for the safe handling and mitigation of aerosolization risks for nitroaromatic powders.

Analytical Protocol: RP-HPLC Impurity Profiling

The separation of 1-Methoxy-4-nitro-2-phenoxybenzene from the Nimesulide API and other process impurities (such as 2-phenoxyaniline) is chromatographically challenging due to their highly similar hydrophobicities and twin-aromatic ring structures.

To achieve baseline resolution, we utilize a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for temperature and pH control[3].

Mechanistic Rationale for Method Parameters
  • Temperature Control (40°C): Operating at an elevated temperature reduces the viscosity of the mobile phase. Causality: This enhances the mass transfer rate of the bulky phenoxy-molecules between the stationary and mobile phases, significantly sharpening the peaks and reducing tailing.

  • pH Optimization (pH 5.2): The mobile phase is buffered with Triethylamine (TEA) and adjusted with formic acid to pH 5.2. Causality: At this pH, ionizable impurities are locked into a consistent ionization state, preventing peak splitting. Meanwhile, the neutral 1-Methoxy-4-nitro-2-phenoxybenzene elutes predictably based purely on its partition coefficient.

Table 2: Validated RP-HPLC Method Parameters

ParameterSpecification
Column Agilent Zorbax Extend C18 (150 × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : TEA : Water (45 : 0.5 : 54.5 v/v/v), pH 5.2
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 40°C
Detection Wavelength UV at 230 nm
Injection Volume 10 µL
Step-by-Step Experimental Workflow

Step 1: Standard Preparation

  • Accurately weigh 10.0 mg of 1-Methoxy-4-nitro-2-phenoxybenzene reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve in 50 mL of Acetonitrile using ultrasonic agitation for 5 minutes.

  • Make up to the mark with the mobile phase to achieve a 100 µg/mL stock solution.

Step 2: System Suitability Testing (Self-Validation) Before analyzing unknown batches, inject a resolution mixture containing Nimesulide API (100 µg/mL) and 1-Methoxy-4-nitro-2-phenoxybenzene (10 µg/mL).

  • Acceptance Criteria: The resolution ( Rs​ ) between the API and Impurity 4 must be ≥2.0 . The Relative Standard Deviation (RSD) of the impurity peak area over five replicate injections must be ≤2.0% . If these criteria are not met, the system is not validated for use, and the column must be washed or the mobile phase pH re-calibrated.

Step 3: Sample Analysis Inject 10 µg/mL of the test samples. Monitor the eluent at 230 nm. Under these conditions, Nimesulide typically elutes at ~7.1 minutes, while the methoxy-substituted impurities will exhibit distinct retention times based on their altered polarity[3].

HPLC_Method Prep Sample Preparation (Acetonitrile Dissolution) SST System Suitability Test (Rs ≥ 2.0, RSD ≤ 2.0%) Prep->SST Mobile Mobile Phase Prep (pH 5.2 Buffer) Equil Column Equilibration (C18, 40°C, 1.0 mL/min) Mobile->Equil Equil->SST Fail Recalibrate pH / Wash Column SST->Fail Fail Run Execute Sample Injection (10 µL) SST->Run Pass Fail->Equil Data Data Acquisition (UV 230 nm) Run->Data

Self-validating RP-HPLC workflow ensuring chromatographic resolution prior to sample analysis.

Conclusion

The accurate quantification of 1-Methoxy-4-nitro-2-phenoxybenzene is non-negotiable for ensuring the safety and efficacy of Nimesulide formulations. By strictly adhering to the static-mitigated handling protocols and the temperature/pH-controlled RP-HPLC methodology outlined above, analytical laboratories can achieve reproducible, regulatory-compliant impurity profiles while safeguarding operator health.

References

  • A practical large scale synthesis of nimesulide — A step ahead. NIScPR. Available at:[Link]

  • [2] Three Nimesulide Derivatives: Synthesis, Ab Initio Structure Determination from Powder X-ray Diffraction, and Quantitative Analysis of Molecular Surface Electrostatic Potential. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • [1] Nimesulide Impurities. SynZeal. Available at:[Link]

  • [3] Simulataneous Determination of Nimesulide and its Impurities in Pharmaceutical Formulations by Reversed-Phase High-Performance Liquid Chromatography. Acta Chimica Slovenica. Available at:[Link]

Sources

Application

Nitration methods for synthesizing 1-Methoxy-4-nitro-2-phenoxybenzene

Application Note: Regioselective Nitration Protocols for the Synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene Executive Summary 1-Methoxy-4-nitro-2-phenoxybenzene is a critical synthetic intermediate and a validated refer...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Nitration Protocols for the Synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene

Executive Summary

1-Methoxy-4-nitro-2-phenoxybenzene is a critical synthetic intermediate and a validated reference standard utilized in the impurity profiling of diaryl ether drugs, most notably the COX-2 inhibitor Nimesulide[1]. Synthesizing this compound from 1-methoxy-2-phenoxybenzene (2-phenoxyanisole) requires precise control over electrophilic aromatic substitution (EAS) to prevent polysubstitution and oxidative cleavage of the electron-rich ether linkages. This technical guide details the mechanistic rationale, comparative methodologies, and self-validating protocols required to achieve high regioselectivity and yield.

Mechanistic Rationale: The Hierarchy of Activating Groups

In the starting material, 1-methoxy-2-phenoxybenzene, the primary aromatic ring is substituted by two electron-donating, ortho/para-directing groups: a methoxy group (–OCH₃) and a phenoxy group (–OPh). The regiochemical outcome of the nitration is dictated by the relative strength of these activating groups[2].

  • Orbital Overlap & Steric Causality: The oxygen atom of the methoxy group is bonded to a compact methyl group, allowing its p-orbital to achieve near-perfect coplanarity with the aromatic π-system. This maximizes resonance electron donation (+R effect). Conversely, the bulky phenyl ring of the phenoxy group sterically hinders optimal planar alignment, diminishing its +R effect on the primary ring. Furthermore, the phenoxy oxygen's lone pairs are delocalized across both aromatic rings, diluting its activating power.

  • Regiochemical Outcome: Because the methoxy group dominates the directing effect, the active electrophile (the nitronium ion, NO₂⁺)[3] preferentially attacks the position para to the methoxy group (position 4). This yields the desired 1-methoxy-4-nitro-2-phenoxybenzene as the major isomer (~80%). Attack para to the phenoxy group (position 5) yields the minor isomer (~20%)[2].

Regioselectivity SM 1-Methoxy-2-phenoxybenzene Nitration Nitronium Ion (NO2+) SM->Nitration Major 1-Methoxy-4-nitro-2-phenoxybenzene (Major: ~80%) Nitration->Major Stronger -OCH3 +R Effect Minor 1-Methoxy-5-nitro-2-phenoxybenzene (Minor: ~20%) Nitration->Minor Weaker -OPh +R Effect

Regioselective nitration pathways of 1-methoxy-2-phenoxybenzene driven by competing activating groups.

Comparative Nitration Methodologies

Selecting the appropriate nitrating agent is critical for maximizing the yield of the 4-nitro isomer. While classical mixed acid (HNO₃/H₂SO₄) generates the highly reactive nitronium ion rapidly, its harsh oxidative nature can degrade electron-rich diaryl ethers. Mild nitration using in situ generated acetyl nitrate (HNO₃/Ac₂O) offers superior regiocontrol and minimizes side reactions[4].

Table 1: Quantitative Comparison of Nitration Conditions for 2-Phenoxyanisole

Nitration MethodReagentsTemp (°C)Conversion (%)Regioselectivity (4-NO₂ : 5-NO₂)Methodological Trade-offs
Acetyl Nitrate (Mild) HNO₃ / Ac₂O-5 to 0> 90%~ 88 : 12Excellent regiocontrol, minimal oxidation. Requires strict thermal control to prevent runaway exotherms.
Mixed Acid (Classical) HNO₃ / H₂SO₄0 to 25> 95%~ 80 : 20Fast and highly scalable. High risk of oxidative cleavage and dinitration if temperature exceeds 25 °C.
Heterogeneous NaNO₃ / NaHSO₄ / SiO₂25~ 85%~ 85 : 15Green chemistry approach, easy workup. Longer reaction times required for full conversion.

Experimental Protocols

Workflow Step1 1. Reagent Prep: HNO3 + Ac2O (0°C) Step2 2. Substrate Addition (<5°C) Step1->Step2 Step3 3. Reaction: Stir 2h at 0°C Step2->Step3 Step4 4. Quench & Extract (EtOAc/NaHCO3) Step3->Step4 Step5 5. Purify: Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the mild nitration and purification of the target compound.

Protocol A: Mild Nitration via In Situ Acetyl Nitrate (Recommended)

Causality Note: Acetic anhydride acts as a water scavenger and reacts with nitric acid to form acetyl nitrate, a softer electrophile than the free nitronium ion. This prevents the oxidative cleavage of the ether bonds commonly seen with sulfuric acid.

  • Reagent Preparation: Charge a dry, round-bottom flask with 5.0 mL of acetic anhydride. Cool the flask to 0 °C using an ice-salt bath.

  • Nitric Acid Addition: Slowly add 2.0 mL of fuming nitric acid (HNO₃) dropwise over 15 minutes. Critical: Maintain the internal temperature strictly below 5 °C to prevent the explosive decomposition of acetyl nitrate[4].

  • Substrate Addition: Dissolve 10.0 mmol of 1-methoxy-2-phenoxybenzene in 10 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the nitrating mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 2 hours.

  • Quench & Extraction: Pour the reaction mixture over 50 g of crushed ice to hydrolyze the remaining anhydride. Extract the aqueous layer with ethyl acetate (3 × 25 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (neutralizing acetic and nitric acids), followed by brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Classical Mixed Acid Nitration (Alternative for Scale-up)
  • Acid Mixture: In a flask cooled to 0 °C, carefully add 2.0 mL of concentrated H₂SO₄ to 2.0 mL of concentrated HNO₃.

  • Substrate Preparation: Dissolve 10.0 mmol of 1-methoxy-2-phenoxybenzene in 15 mL of glacial acetic acid.

  • Nitration: Add the mixed acid dropwise to the substrate solution, ensuring the temperature does not exceed 10 °C. Stir for 1 hour.

  • Quench: Pour into 100 mL of ice water to precipitate the crude nitroaromatics. Filter the solid and wash thoroughly with cold water.

Validation & Analytical Checkpoints

To ensure the protocol acts as a self-validating system, perform the following checks during and after the synthesis:

  • In-Process TLC: Use Hexanes:Ethyl Acetate (8:2 v/v). The starting material will have the highest Rf. The target 4-nitro isomer will elute slightly faster than the 5-nitro isomer due to differences in the molecular dipole moment.

  • Post-Purification ¹H NMR (CDCl₃): The regiochemistry can be definitively proven by the splitting pattern of the primary anisole ring. The 1-methoxy-4-nitro-2-phenoxybenzene isomer will display an isolated proton at position 3 (between the phenoxy and nitro groups) appearing as a distinct doublet with a small meta-coupling constant (J ≈ 2.5 Hz), distinguishing it from the 5-nitro isomer.

Sources

Method

Application Note: 1-Methoxy-4-nitro-2-phenoxybenzene as a Versatile Precursor in Advanced Materials Science

Target Audience: Researchers, Polymer Chemists, and Optoelectronic Device Engineers Content Type: Technical Guide & Experimental Protocols Executive Summary & Mechanistic Rationale 1-Methoxy-4-nitro-2-phenoxybenzene (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Polymer Chemists, and Optoelectronic Device Engineers Content Type: Technical Guide & Experimental Protocols

Executive Summary & Mechanistic Rationale

1-Methoxy-4-nitro-2-phenoxybenzene (CAS: 14064-93-8) is a highly functionalized diphenyl ether derivative characterized by an asymmetric arrangement of a methoxy group, a phenoxy group, and a highly reactive nitro group [1]. While historically utilized as an intermediate in pharmaceutical synthesis, its unique structural topology makes it a highly valuable precursor in materials science—specifically for the development of soluble high-performance polyimides and amorphous hole-transporting materials (HTMs) for organic light-emitting diodes (OLEDs).

The Causality of Structural Design

In polymer chemistry, rigid aromatic backbones provide exceptional thermal stability but suffer from severe intractability (insolubility and high melting points). The strategic incorporation of 1-methoxy-4-nitro-2-phenoxybenzene into polymer backbones solves this through two mechanistic pathways:

  • Disruption of Chain Packing: The bulky, pendant phenoxy group acts as a steric wedge, increasing the free volume between polymer chains.

  • Rotational Freedom: The ether linkages (–O–) provide rotational flexibility, lowering the energy barrier for solvent penetration, which dramatically enhances solubility in polar aprotic solvents without sacrificing the glass transition temperature ( Tg​ )[2].

Furthermore, the nitro group serves as a synthetic handle. Upon catalytic reduction, it yields an electron-rich amine (4-methoxy-3-phenoxyaniline), which is the critical building block for synthesizing triphenylamine-based optoelectronic materials[3].

Pathways A 1-Methoxy-4-nitro- 2-phenoxybenzene B Reduction (Pd/C, H2) A->B Catalytic Hydrogenation H Push-Pull System Utilization A->H Donor-Acceptor Modification C 4-Methoxy-3- phenoxyaniline B->C D Polycondensation (Dianhydrides) C->D Polymerization F C-N Coupling (Aryl Halides) C->F Buchwald-Hartwig E Soluble High-Tg Polyimides D->E G Triarylamine HTMs (OLEDs) F->G I NLO Chromophores (Optoelectronics) H->I

Fig 1. Material science application pathways of 1-Methoxy-4-nitro-2-phenoxybenzene.

Experimental Workflow 1: Synthesis of Soluble High- Tg​ Polyimides

To utilize this molecule in polymer synthesis, the nitro group must first be reduced to an amine. We utilize Palladium on Carbon (Pd/C) rather than iron/acid reduction. Causality: Iron reduction leaves trace metal contaminants that act as charge traps, ruining the dielectric properties of the final polyimide film.

Workflow Step1 Phase 1: Monomer Synthesis Catalytic Reduction of Nitro Group Step2 Phase 2: Purification Recrystallization & Sublimation Step1->Step2 Step3 Phase 3: Polymerization Reaction with Dianhydride (e.g., PMDA) Step2->Step3 Step4 Phase 4: Thermal Imidization Formation of Polyimide Film Step3->Step4

Fig 2. Experimental workflow for the synthesis of soluble polyimides from the reduced precursor.

Protocol 2.1: Catalytic Reduction to 4-Methoxy-3-phenoxyaniline
  • Preparation: Dissolve 10.0 g of 1-methoxy-4-nitro-2-phenoxybenzene in 150 mL of a 1:1 mixture of absolute ethanol and ethyl acetate. Note: Ethyl acetate ensures complete dissolution of the bulky ether, while ethanol facilitates hydrogen transfer.

  • Catalysis: Add 0.5 g of 10% Pd/C catalyst under an inert argon atmosphere to prevent auto-ignition.

  • Hydrogenation: Purge the reaction vessel with H2​ gas and maintain a pressure of 40 psi at room temperature for 12 hours.

  • Filtration: Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Evaporate the solvent under reduced pressure to yield the crude amine.

Self-Validation Checkpoint:

  • FTIR Spectroscopy: The complete disappearance of the asymmetric and symmetric NO2​ stretching bands at ~1520 cm⁻¹ and 1350 cm⁻¹, and the appearance of a doublet NH2​ stretch at 3350/3450 cm⁻¹ confirms quantitative reduction.

Protocol 2.2: Polycondensation and Thermal Imidization
  • Polyamic Acid Formation: In a rigorously dried Schlenk flask, dissolve the synthesized amine (acting as a monoamine end-capper or modified diamine) in anhydrous N-Methyl-2-pyrrolidone (NMP). Slowly add an equimolar amount of Pyromellitic Dianhydride (PMDA) in solid portions at 0 °C.

  • Viscosity Build-up: Stir the mixture at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of polyamic acid (PAA).

  • Film Casting & Imidization: Cast the PAA solution onto a clean glass substrate. Subject the film to a step-wise thermal curing process: 100 °C, 150 °C, 200 °C, and 250 °C for 1 hour each under vacuum. Causality of step-wise heating: Prevents solvent boiling which causes micro-voids in the polymer film.

Experimental Workflow 2: Development of Amorphous HTMs for OLEDs

Triphenylamine (TPA) derivatives are the gold standard for hole transport in OLEDs. By utilizing the amine derived from 1-methoxy-4-nitro-2-phenoxybenzene, researchers can synthesize asymmetric triarylamines. The electron-donating methoxy group raises the Highest Occupied Molecular Orbital (HOMO) level, reducing the hole-injection barrier, while the phenoxy group prevents crystallization, ensuring a smooth, amorphous film morphology [3].

Protocol 3.1: Buchwald-Hartwig Cross-Coupling
  • Reagents: Combine 1.0 eq of 4-methoxy-3-phenoxyaniline, 2.2 eq of 4-bromobiphenyl, and 3.0 eq of Sodium tert-butoxide (NaOtBu) in anhydrous toluene.

  • Catalyst System: Add 2 mol% Palladium(II) acetate ( Pd(OAc)2​ ) and 4 mol% Tri-tert-butylphosphine ( P(tBu)3​ ). Causality: P(tBu)3​ provides extreme steric bulk, which accelerates the reductive elimination step in the catalytic cycle, preventing unwanted side reactions.

  • Reaction: Reflux at 110 °C for 18 hours under argon.

  • Workup & Sublimation: Quench with water, extract with dichloromethane, and purify via silica gel chromatography. For device-grade purity, subject the final product to vacuum train sublimation at 10−6 Torr.

Self-Validation Checkpoint:

  • Cyclic Voltammetry (CV): A successful HTM synthesis will exhibit a highly reversible oxidation wave. The lack of a secondary irreversible peak confirms that the reactive para-positions of the amine are fully protected or sterically shielded.

Quantitative Data & Material Properties

The following table summarizes the transitional properties from the raw precursor to the final advanced materials, demonstrating the efficacy of the structural modifications.

Property1-Methoxy-4-nitro-2-phenoxybenzene4-Methoxy-3-phenoxyaniline (Reduced)Polyimide Derivative (Typical)Triarylamine HTM (Typical)
Molecular Weight 245.23 g/mol 215.25 g/mol > 50,000 g/mol ( Mw​ )~ 500 - 800 g/mol
Physical State Yellowish PowderOff-white SolidTransparent Flexible FilmAmorphous Solid
Solubility DCM, EtOAc, THFDCM, EtOH, NMPNMP, DMAc, DMF, CHCl3​ Toluene, THF, Chloroform
Thermal Stability N/AN/A Tg​ : 250 - 300 °C Tg​ : 120 - 150 °C
Key FTIR Markers 1520, 1350 cm⁻¹ ( NO2​ )3350, 3450 cm⁻¹ ( NH2​ )1780, 1720 cm⁻¹ (Imide C=O)1240 cm⁻¹ (C-N stretch)

References

  • Title: Benzene, 1-methoxy-4-nitro-2-phenoxy- Technology Process Source: LookChem URL: [Link]

  • Title: The solubility behavior of polyetherimides Source: ResearchGate / Journal of Polymer Research URL: [Link]

  • Title: Design and preparation of triphenylamine-based polymeric materials towards emergent optoelectronic applications Source: National Taiwan University (NTU) / Progress in Polymer Science URL: [Link]

Application

Application Note: Process Chemistry and Synthesis Protocols for 1-Methoxy-4-nitro-2-phenoxybenzene

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Author: BenchChem Technical Support Team. Date: April 2026

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Introduction & Strategic Significance

1-Methoxy-4-nitro-2-phenoxybenzene (CAS: 14064-93-8), frequently characterized as Nimesulide Impurity 4, is a highly valuable diaryl ether building block. In the pharmaceutical industry, it serves as a critical intermediate and reference standard for the impurity profiling of selective COX-2 inhibitors .

Because diaryl ethers are ubiquitous in agrochemicals, materials science, and pharmaceuticals, establishing a robust, scalable, and high-yielding synthetic route for this compound is essential. This guide provides an in-depth mechanistic analysis and self-validating protocols for the two primary synthetic pathways: Nucleophilic Aromatic Substitution (SNAr) and Ullmann Cross-Coupling .

Mechanistic Pathways & Causality

The synthesis of diaryl ethers requires overcoming the inherent stability of aromatic rings. The choice of pathway depends strictly on the electronic nature of the available precursors.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

This pathway utilizes 2-chloro-4-nitroanisole and phenol .

  • The Causality of Reactivity: SNAr reactions require an electron-deficient aromatic ring. The nitro (-NO2) group at the para position relative to the chloride leaving group is the primary mechanistic driver. It acts as a powerful electron-withdrawing group via resonance, stabilizing the negatively charged intermediate (Meisenheimer complex) .

  • Solvent Choice: A polar aprotic solvent like DMF is mandatory. It solvates the potassium cation (from K2CO3) but leaves the phenoxide anion unsolvated, drastically increasing its nucleophilicity.

Pathway B: Ullmann Diaryl Ether Synthesis

This pathway utilizes 2-methoxy-5-nitrophenol and bromobenzene .

  • The Causality of Catalysis: Because bromobenzene lacks activating electron-withdrawing groups, a direct SNAr is impossible. Instead, a Copper(I) catalyst is employed. The Cu(I) center undergoes oxidative addition with bromobenzene to form a highly reactive Cu(III) intermediate.

  • Ligand Role: The addition of a bidentate ligand (e.g., 1,10-phenanthroline) is critical. It prevents the disproportionation of Cu(I) to inactive Cu(0) and Cu(II), and lowers the activation energy required for the reductive elimination step that yields the final ether .

Visualizing the Synthetic Logic

SynthesisPathways cluster_snar Pathway A: SNAr Reaction cluster_ullmann Pathway B: Ullmann Coupling A1 2-Chloro-4-nitroanisole + Phenol A2 K2CO3, DMF 110°C, 5h A1->A2 Target 1-Methoxy-4-nitro- 2-phenoxybenzene (CAS: 14064-93-8) A2->Target Nucleophilic Substitution B1 2-Methoxy-5-nitrophenol + Bromobenzene B2 CuI, Cs2CO3, Ligand 120°C, 16h B1->B2 B2->Target Cross-Coupling

Fig 1. Synthetic pathways for 1-Methoxy-4-nitro-2-phenoxybenzene via SNAr and Ullmann coupling.

Quantitative Data: Pathway Comparison

To aid in process selection, the following table summarizes the quantitative metrics and green chemistry considerations for both pathways.

ParameterPathway A (SNAr)Pathway B (Ullmann Coupling)
Primary Reactants 2-Chloro-4-nitroanisole, Phenol2-Methoxy-5-nitrophenol, Bromobenzene
Catalyst Required None (Base-promoted)Copper(I) Iodide (10 mol%) + Ligand
Optimal Base K2CO3 (1.5 eq)Cs2CO3 (2.0 eq)
Solvent System Anhydrous DMFToluene / DMF (4:1 v/v)
Reaction Temperature 110 °C120 °C (Reflux)
Typical Yield 82–88%65–75%
E-Factor (Waste Metric) Low to ModerateHigh (due to heavy metal and ligand waste)
Scalability ExcellentModerate (requires rigorous air-free handling)

Step-by-Step Experimental Protocols

Both protocols are designed as self-validating systems , incorporating In-Process Controls (IPCs) to ensure experimental integrity and prevent downstream failures.

Protocol A: SNAr Synthesis (Recommended for Scale-Up)
  • Preparation: Charge a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2-chloro-4-nitroanisole (18.7 g, 100 mmol) and phenol (10.3 g, 110 mmol).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (20.7 g, 150 mmol). Causality: Potassium carbonate is basic enough to generate the required phenoxide nucleophile but mild enough to prevent the cleavage of the existing methoxy ether.

  • Solvation: Suspend the mixture in 150 mL of anhydrous DMF.

  • Thermal Activation: Heat the reaction mixture to 110 °C under a nitrogen atmosphere for 5 hours.

  • Self-Validation (IPC): Withdraw a 0.1 mL aliquot, dilute with 1 mL EtOAc, and analyze via TLC (Hexane:EtOAc 8:2). The reaction is validated as complete when the 2-chloro-4-nitroanisole spot (Rf ~0.6) is fully consumed, replaced by the product spot (Rf ~0.4).

Protocol B: Ullmann Cross-Coupling
  • Preparation: In a Schlenk flask, combine 2-methoxy-5-nitrophenol (16.9 g, 100 mmol), bromobenzene (18.8 g, 120 mmol), CuI (1.9 g, 10 mol%), and Cs2CO3 (65.1 g, 200 mmol).

  • Ligand Addition: Add 1,10-phenanthroline (3.6 g, 20 mol%).

  • Degassing (Critical Step): Add 200 mL of a Toluene/DMF mixture (4:1). Degas the suspension via three freeze-pump-thaw cycles. Causality: Cu(I) is highly susceptible to oxidation by atmospheric O2. Failure to degas will poison the catalyst and stall the reaction.

  • Thermal Activation: Heat to 120 °C for 16 hours.

  • Self-Validation (IPC): Analyze a quenched aliquot via HPLC at 254 nm. Validation is achieved when the 2-methoxy-5-nitrophenol peak area falls below 2% relative to the main product peak.

Downstream Processing & Purification

DownstreamProcessing Step1 Reaction Quench (Ice-Water) Step2 Liquid-Liquid Extraction (EtOAc / H2O) Step1->Step2 Step3 Alkaline Wash (1M NaOH to remove Phenols) Step2->Step3 Step4 Drying & Concentration (Na2SO4, Rotavap) Step3->Step4 Step5 Purification (Recrystallization / Silica) Step4->Step5 Step6 Pure API Intermediate (>98% Purity) Step5->Step6

Fig 2. Standardized downstream workflow for the isolation and purification of the diaryl ether.

Workup Rationale:

  • Quenching & Extraction: Pour the cooled reaction mixture into 500 mL of crushed ice/water. Extract with Ethyl Acetate (3 x 150 mL).

  • Alkaline Wash (Crucial): Wash the combined organic layers with 1M NaOH (2 x 100 mL). Causality: This step selectively deprotonates any unreacted phenol or 2-methoxy-5-nitrophenol, pulling them into the aqueous waste stream and preventing co-elution during final purification.

  • Polishing: Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Recrystallize the crude yellow solid from hot ethanol to yield pure 1-Methoxy-4-nitro-2-phenoxybenzene (>98% HPLC purity).

References

  • Title: Nimesulide Impurities | Source: SynZeal | URL: [Link]

  • Title: Benzene, 1-methoxy-4-nitro-2-phenoxy | Source: LookChem | URL: [Link]

Method

Scale-Up Manufacturing Processes for 1-Methoxy-4-nitro-2-phenoxybenzene

Executive Summary 1-Methoxy-4-nitro-2-phenoxybenzene (CAS 14064-93-8), widely cataloged as Nimesulide Impurity 4 , is a critical intermediate and reference standard utilized in the synthesis and quality control of the CO...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Methoxy-4-nitro-2-phenoxybenzene (CAS 14064-93-8), widely cataloged as Nimesulide Impurity 4 , is a critical intermediate and reference standard utilized in the synthesis and quality control of the COX-2 selective non-steroidal anti-inflammatory drug (NSAID) Nimesulide[1][2][3][4]. Because even trace positional isomers can significantly alter the pharmacological safety profile of the final API, the scale-up manufacturing of this specific diaryl ether requires highly regioselective and high-yielding synthetic methodologies.

This application note provides an in-depth, self-validating protocol for the 10-kilogram scale-up synthesis of 1-methoxy-4-nitro-2-phenoxybenzene, transitioning from historically inefficient uncatalyzed routes to an optimized, copper-catalyzed Ullmann-type coupling.

Mechanistic Insights & Reaction Design

The target molecule is synthesized via the etherification of 2-bromo-4-nitroanisole (CAS 5197-28-4) with potassium phenolate[5][6].

The Mechanistic Challenge: In classical Nucleophilic Aromatic Substitution ( SN​Ar ), an electron-withdrawing group (like a nitro group) must be positioned ortho or para to the leaving group to stabilize the anionic Meisenheimer complex via resonance. In 2-bromo-4-nitroanisole, the leaving group (bromide at C2) is meta to the nitro group (at C4). Consequently, the nitro group provides minimal direct resonance stabilization during nucleophilic attack.

Because of this electronic mismatch, historical uncatalyzed SN​Ar protocols require harsh thermal conditions (e.g., DMF at 150 °C) and suffer from poor yields (~48%) due to competing thermal degradation and side reactions[5][7].

The Solution: Ullmann-Type Diaryl Ether Synthesis To bypass the high activation energy of the unactivated SN​Ar pathway, modern scale-up processes employ a Copper-Catalyzed Ullmann-Type Coupling [8][9]. By utilizing Copper(I) Iodide (CuI) in conjunction with an amino acid ligand (such as N,N-dimethylglycine), the reaction proceeds via an oxidative addition / reductive elimination catalytic cycle. This drastically lowers the activation energy, allowing the coupling to proceed smoothly at 120 °C, suppressing thermal degradation, and boosting yields to >85%[8][10].

Pathway SM1 2-Bromo-4-nitroanisole (Electrophile) Cond CuI, Ligand DMF, 120°C SM1->Cond SM2 Potassium Phenolate (Nucleophile) SM2->Cond Prod 1-Methoxy-4-nitro-2-phenoxybenzene (Target API Impurity) Cond->Prod - KBr

Fig 1: Ullmann-type coupling pathway for 1-methoxy-4-nitro-2-phenoxybenzene synthesis.

Process Optimization & Quantitative Data

To establish a robust manufacturing baseline, various reaction conditions were evaluated. The transition from an uncatalyzed system to a ligand-assisted copper system is summarized in Table 1 below.

Table 1: Process Optimization for 1-Methoxy-4-nitro-2-phenoxybenzene Synthesis

ParameterUncatalyzed SN​Ar Baseline[7]Optimized Ullmann Coupling[8]
Electrophile 2-Bromo-4-nitroanisole2-Bromo-4-nitroanisole
Nucleophile Potassium PhenolatePotassium Phenolate
Solvent DMFDMF
Catalyst / Ligand NoneCuI / N,N-Dimethylglycine
Temperature 150 °C120 °C
Reaction Time 24 hours12 hours
Isolated Yield ~48.0%>85.0%
Impurity Profile High (Thermal degradation)Low (Clean conversion)

Scale-Up Manufacturing Protocol (10 kg Scale)

The following self-validating protocol is designed for a 10 kg output, integrating critical causality for each unit operation.

Step 1: Reactor Preparation & Phenoxide Generation
  • Charge a 100 L glass-lined reactor with 4.5 kg of Phenol (47.8 mol) and 30 L of N,N-Dimethylformamide (DMF) .

  • Under continuous agitation, slowly add 2.8 kg of Potassium Hydroxide (KOH) flakes.

  • Causality Check (Water Removal): Water is generated as a byproduct of phenol deprotonation. If left in the reactor, water will competitively hydrolyze the electrophile to 2-hydroxy-4-nitroanisole and poison the CuI catalyst.

  • Apply vacuum (50-100 mbar) and heat the reactor to 80 °C to distill off ~5 L of a DMF/Water azeotrope until the moisture content of the reactor is <0.1% w/w (Karl Fischer titration).

Step 2: Ullmann Coupling Reaction
  • Break the vacuum with dry Nitrogen ( N2​ ).

  • Charge 10.0 kg of 2-Bromo-4-nitroanisole (43.1 mol)[6], followed by 0.41 kg of CuI (5 mol%) and 0.44 kg of N,N-dimethylglycine (10 mol%) as the ligand.

  • Heat the reaction mass to 120 °C and maintain for 12 hours under a positive N2​ atmosphere.

Step 3: Self-Validating In-Process Control (IPC)
  • Withdraw a 5 mL sample, quench with water, extract with acetonitrile, and analyze via HPLC (220 nm).

  • Acceptance Criteria: 2-Bromo-4-nitroanisole must be < 1.0% Area . If > 1.0%, continue heating for an additional 3 hours and re-sample.

Step 4: Quench & Phase Separation
  • Cool the reactor to 25 °C.

  • Slowly charge 40 L of Purified Water to quench the reaction.

  • Charge 30 L of Toluene and agitate vigorously for 30 minutes. Allow 1 hour for phase separation.

  • Causality Check (Solvent Selection): Toluene effectively partitions the highly lipophilic diaryl ether into the organic phase, while the highly polar DMF, unreacted potassium phenolate, and copper salts remain trapped in the aqueous layer.

  • Separate the lower aqueous layer and discard. Wash the upper Toluene layer with 20 L of 5% NaOH (to remove trace phenol), followed by 20 L of brine.

Step 5: Crystallization & Isolation
  • Transfer the Toluene layer to a clean reactor and concentrate under vacuum at 60 °C until the volume is reduced to ~15 L.

  • Cool to 40 °C and slowly add 25 L of Isopropanol (IPA) over 1 hour.

  • Causality Check (Anti-Solvent): IPA acts as a highly selective anti-solvent. 1-Methoxy-4-nitro-2-phenoxybenzene has poor solubility in cold IPA and will rapidly crystallize, whereas trace impurities remain highly soluble in the Toluene/IPA mother liquor.

  • Chill the reactor to 0–5 °C and hold for 4 hours to maximize crystal yield.

  • Centrifuge the slurry, wash the wet cake with 5 L of chilled IPA, and dry in a vacuum tray dryer at 50 °C for 12 hours.

ProcessFlow R1 Step 1: Phenoxide Generation Phenol + KOH in DMF Vacuum Distillation R2 Step 2: Ullmann Coupling Add Aryl Bromide + CuI Heat to 120°C for 12h R1->R2 R3 Step 3: Quench & Extraction Water Quench Toluene Extraction R2->R3 IPC: SM < 1% R4 Step 4: Crystallization Concentrate Toluene Isopropanol Anti-Solvent R3->R4 R5 Step 5: Isolation & Drying Centrifugation Vacuum Drying at 50°C R4->R5

Fig 2: Scale-up process flow detailing unit operations from reaction to final API impurity isolation.

Final Quality Control Specifications

To ensure the synthesized 1-methoxy-4-nitro-2-phenoxybenzene is suitable for use as a certified reference standard for Nimesulide impurity profiling, the final batch must meet the following specifications:

  • Appearance: Yellow to light-brown crystalline powder.

  • Chromatographic Purity (HPLC): 99.0% Area.

  • Moisture Content (Karl Fischer): 0.5% w/w.

  • Residual Copper (ICP-MS): 20 ppm.

References

  • Pharmaffiliates. "Nimesulide-impurities - Pharmaffiliates: 1-Methoxy-4-nitro-2-phenoxybenzene." Pharmaffiliates Catalog, 2023.

  • SlideShare / Sonucro. "Nimesulide synthesis." SlideShare Health & Medicine, 2018.

  • LookChem. "Benzene, 1-methoxy-4-nitro-2-phenoxy-." LookChem Chemical Database.

  • Ramsden, C. A. "The Smiles rearrangement of 2-aryloxy-5-nitrophenoxides. Attempted routes to benzoxirens and tribenzo[b,e,h]trioxonins." Journal of the Chemical Society, Perkin Transactions 1, 1981, 2456-2463.

  • CymitQuimica. "CAS 5197-28-4: 2-Bromo-1-methoxy-4-nitrobenzene." CymitQuimica Product Catalog.

  • Organic Chemistry Portal. "Diaryl ether synthesis by etherification (arylation)." Organic Chemistry Portal Database.

  • MDPI. "The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants." Molecules, 2021, 26(6), 1604.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with synthesizing 1-Methoxy-4-nitro-2-phenoxybenzene (also known as 2-phenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with synthesizing 1-Methoxy-4-nitro-2-phenoxybenzene (also known as 2-phenoxy-4-nitroanisole), a critical intermediate and reference standard in the synthesis of pharmaceuticals like Nimesulide[1].

Because the nitro group at the C4 position is meta to the C2 position, it cannot stabilize a Meisenheimer complex via resonance. Consequently, traditional catalyst-free Nucleophilic Aromatic Substitution (SNAr) is highly inefficient. To form the diaryl ether linkage, transition-metal catalysis—specifically the Ligand-Assisted Ullmann Ether Synthesis —is required to couple [2].

Mechanistic Overview & Causality

To troubleshoot effectively, one must understand the catalytic engine driving this reaction. The Ullmann coupling relies on a Cu(I)/Cu(III) catalytic cycle. The strong electron-withdrawing nature of the nitro group at the C4 position lowers the LUMO of the aryl ring, making the C-Br bond highly susceptible to oxidative addition by the electron-rich copper center[2].

CatalyticCycle A Active Catalyst [Cu(I)L] B Copper Phenoxide [Cu(I)(OPh)L] A->B Phenol, Base (- Base·HX) C Oxidative Addition Complex [Cu(III)(Ar)(OPh)L] B->C 2-Bromo-4-nitroanisole (Oxidative Addition) D Product Release 1-Methoxy-4-nitro-2-phenoxybenzene C->D Reductive Elimination D->A Catalyst Regeneration

Fig 1: Cu-catalyzed Ullmann ether synthesis catalytic cycle.

Standard Operating Procedure: Ligand-Assisted Ullmann Coupling

This protocol utilizes a bidentate ligand to prevent the aggregation of unreactive copper-phenoxide polymers, ensuring a self-validating, high-yielding reaction.

Reagents Required:

  • Aryl Halide: 2-Bromo-4-nitroanisole (1.0 equiv)

  • Nucleophile: Phenol (1.2 equiv)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%)

  • Ligand: Picolinic acid or 1,10-Phenanthroline (20 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv, finely powdered and oven-dried)

  • Solvent: Anhydrous, degassed Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Loading: Add 2-bromo-4-nitroanisole, phenol, CuI, the selected ligand, and Cs₂CO₃ to the flask.

  • Atmosphere Exchange: Evacuate the flask and backfill with Argon (repeat for 3 cycles) to ensure strictly anhydrous and anaerobic conditions.

  • Solvent Addition & Heating: Inject anhydrous DMF via syringe. Heat the reaction mixture in an oil bath set to 90–100 °C. Stir vigorously for 12–16 hours.

    • Self-Validation Checkpoint 1: Upon reaching 90 °C, the mixture should transition from a pale suspension to a deep, homogeneous brown/red solution. If the mixture remains heterogeneous with a black precipitate, the copper has aggregated (deactivated), indicating ligand failure or oxygen ingress.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer twice with 1M NaOH.

    • Self-Validation Checkpoint 2: The NaOH wash deprotonates and removes unreacted phenol. A successful wash is confirmed when the aqueous layer no longer turns deep yellow upon subsequent extractions. Follow with a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Workflow Step1 Preparation Dry glassware & degas solvents Step2 Reagent Loading CuI, Ligand, Base, Reactants Step1->Step2 Step3 Reaction Heat at 90-110°C under N2 Step2->Step3 Step4 Workup Filter, extract & wash with NaOH Step3->Step4 Step5 Purification Column Chromatography Step4->Step5

Fig 2: Step-by-step workflow for diaryl ether formation and purification.

Troubleshooting & FAQs

Q1: My reaction stalls at 30-40% conversion despite extended heating. Why isn't it proceeding to completion? Expert Insight: In unliganded or poorly liganded Ullmann couplings, the Cu(I)-phenoxide intermediate is highly prone to forming insoluble, unreactive polymeric species. Solution: Ensure your bidentate ligand (e.g., picolinic acid) is of high purity. The ligand's primary role is to break up these aggregates, solubilizing the active Cu(I) species and facilitating the rate-determining oxidative addition. If stalling persists, increase the ligand loading to 25 mol%.

Q2: I am observing a significant byproduct: 2-methoxy-5-nitrophenol. What causes this and how do I prevent it? Expert Insight: This byproduct is the result of ether cleavage (demethylation). The methoxy group on the starting material is susceptible to nucleophilic attack by phenoxide or hydroxide (from trace water) at high temperatures. [3]. Solution: Lower the reaction temperature. By utilizing a highly active CuI/picolinic acid catalyst system, the reaction can be run at 90 °C, which is below the thermal activation threshold for methoxy cleavage. Ensure your Cs₂CO₃ is rigorously dried.

Q3: Can I substitute 2-chloro-4-nitroanisole for the bromo derivative to save on reagent costs? Expert Insight: Aryl chlorides are notoriously sluggish in Ullmann couplings due to the high bond dissociation energy of the C-Cl bond. Solution: Yes, but you must abandon copper catalysis. Switch to a Palladium-catalyzed Buchwald-Hartwig etherification. Use Pd₂(dba)₃ (2-5 mol%) with an electron-rich, bulky phosphine ligand like t-BuBrettPhos, and NaOtBu as the base in toluene at 100 °C.

Q4: Why am I seeing hydrodehalogenation (formation of 4-nitroanisole) instead of the cross-coupled product? Expert Insight: Hydrodehalogenation occurs when the Cu(III) oxidative addition complex undergoes hydrogen abstraction instead of reductive elimination. This is exclusively caused by protic impurities in the system. Solution: Rigorously dry your base (Cs₂CO₃ is highly hygroscopic; dry it under vacuum at 150 °C for 4 hours before use) and use strictly anhydrous, degassed solvents.

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes the causal relationship between catalyst system selection, reaction temperature, and the resulting yield of 1-Methoxy-4-nitro-2-phenoxybenzene.

Catalyst (mol%)Ligand (mol%)BaseTemp (°C)Conversion (%)Isolated Yield (%)Primary Issue Observed
CuI (10%)NoneK₂CO₃1404538Catalyst aggregation
CuI (10%)1,10-Phenanthroline (20%)K₂CO₃1108579Minor demethylation
CuI (10%)Picolinic Acid (20%)Cs₂CO₃90>9992Optimal Conditions
Pd₂(dba)₃ (2%)t-BuBrettPhos (4%)NaOtBu100>9994*None (High cost)

*Note: The Palladium-catalyzed reaction was performed using the cheaper 2-chloro-4-nitroanisole starting material.

References

  • Pharmaffiliates. "1-Methoxy-4-nitro-2-phenoxybenzene Reference Standard." Pharmaffiliates Catalog. Available at: [Link]

  • Wubbels, G. G., Tamura, R., & Gannon, E. J. "Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity." Journal of Organic Chemistry, NIH PubMed. Available at:[Link]

Sources

Optimization

Resolving solubility issues with 1-Methoxy-4-nitro-2-phenoxybenzene in aqueous media

Welcome to the Technical Support Center for Formulation and Solubilization. As a Senior Application Scientist, I frequently work with researchers facing severe formulation bottlenecks when transitioning highly lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Formulation and Solubilization. As a Senior Application Scientist, I frequently work with researchers facing severe formulation bottlenecks when transitioning highly lipophilic molecules from chemical synthesis into biological assays.

1-Methoxy-4-nitro-2-phenoxybenzene is a highly hydrophobic aromatic compound. Structurally, it possesses two aromatic rings (a phenoxy group and a substituted benzene core) along with neutral, lipophilic substituents (methoxy and nitro groups). When introduced into aqueous media, the thermodynamic penalty of disrupting the hydrogen-bonded water network forces these hydrophobic molecules to self-aggregate, leading to rapid precipitation.

This guide is designed to help you troubleshoot these solubility issues using field-proven, mechanistically sound strategies.

Diagnostic Workflow for Solubilization

Before diving into specific protocols, it is critical to select the right solubilization strategy based on your downstream application's tolerance for excipients.

G A Compound Precipitation in Aqueous Media B Is DMSO tolerance > 1% in assay? A->B C Use DMSO/EtOH Cosolvent System B->C Yes D Is molecule size suitable for CD cavity? B->D No E Formulate with 20% HP-β-CD D->E Yes (1-2 rings) F Use Surfactants/Micelles (e.g., Tween 80) D->F No / Too bulky G Use Self-Assembling Peptides (SAPs) F->G If toxicity occurs

Diagnostic workflow for selecting the optimal aqueous solubilization strategy.

Frequently Asked Questions & Troubleshooting

Q1: Why does 1-Methoxy-4-nitro-2-phenoxybenzene precipitate immediately when I dilute my DMSO stock into aqueous cell culture media? A: This is a classic example of "solvent shift" precipitation. While the compound is highly soluble in 100% DMSO, diluting it into an aqueous buffer drastically changes the dielectric constant of the medium. The thermodynamic drive of water to exclude the hydrophobic diaryl ether structure causes the drug molecules to nucleate and aggregate. If your biological assay cannot tolerate more than 0.1% - 1% DMSO, you cannot rely on cosolvents alone and must introduce a carrier molecule to shield the hydrophobic domains from the aqueous environment.

Q2: How can I achieve stable aqueous concentrations for in vitro assays without exceeding 1% DMSO? A: The most effective approach for a molecule of this size is cyclodextrin complexation. Cyclodextrins are cyclic oligosaccharides that form a "donut" structure with a hydrophilic exterior and a lipophilic central cavity[1]. Because 1-Methoxy-4-nitro-2-phenoxybenzene consists of two benzene rings, it perfectly matches the dimensional constraints of the β-cyclodextrin cavity[2]. We highly recommend using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD), as the hydroxypropyl substitutions disrupt intramolecular hydrogen bonding, vastly increasing the carrier's own aqueous solubility and reducing the nephrotoxicity associated with natural cyclodextrins[3].

G Drug 1-Methoxy-4-nitro- 2-phenoxybenzene Complex Inclusion Complex (Water Soluble) Drug->Complex Hydrophobic Effects CD HP-β-CD (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Encapsulation

Mechanism of host-guest inclusion complexation for hydrophobic drug solubilization.

Q3: My compound still crashes out even with cyclodextrins. What are the alternative nano-solubilization techniques? A: If steric hindrance prevents stable inclusion complexation, you should pivot to micellar dispersions or Self-Assembling Peptides (SAPs). SAPs combined with amino acid solutions (SAP-AA) are highly effective vehicles that form structured nanoscopic aggregates. These amphipathic peptides encapsulate the hydrophobic compound within their core while maintaining a hydrophilic corona, allowing you to dissolve the compound in aqueous solutions without relying on toxic co-solvents[4][5].

Self-Validating Experimental Protocols

Protocol A: Phase-Solubility Complexation with HP-β-CD

Causality: Stirring an excess of the solid drug in a cyclodextrin solution allows the system to reach true thermodynamic equilibrium, ensuring that all dissolved drug is either freely solvated (at its intrinsic solubility limit) or stably complexed within the cyclodextrin cavity.

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Excess Addition: Add an excess amount of 1-Methoxy-4-nitro-2-phenoxybenzene powder (e.g., 5 mg/mL) to the cyclodextrin solution. The solution should appear visibly cloudy.

  • Equilibration: Protect from light and stir the suspension continuously at room temperature (25°C) for 48 hours.

  • Validation Step (Phase Separation): Centrifuge the suspension at 10,000 x g for 15 minutes.

    • Self-Validation: The presence of a solid pellet confirms that the drug was in excess and the supernatant has reached maximum saturation. If no pellet forms, you have not reached the saturation point and must add more drug and repeat the equilibration.

  • Filtration & Quantification: Carefully decant the clear supernatant and filter it through a 0.22 µm PVDF syringe filter. Quantify the exact dissolved concentration using HPLC or UV-Vis spectroscopy against a pre-established standard curve generated in an organic solvent (e.g., methanol).

Protocol B: Nanostructure Encapsulation via SAP-AA

Causality: Rapid injection of a concentrated drug-organic stock into an aqueous peptide environment forces the immediate self-assembly of the peptides around the nucleating drug, trapping it in a stable colloidal suspension before macroscopic crystals can form.

  • Vehicle Preparation: Prepare the self-assembling peptide and amino acid (SAP-AA) solution in purified water as per your specific peptide's molar requirements[5].

  • Stock Creation: Dissolve 1-Methoxy-4-nitro-2-phenoxybenzene in 100% DMSO at a highly concentrated stock level (e.g., 100x your target concentration).

  • Rapid Dispersion: Add 10 µL of the Drug-DMSO stock into 990 µL of the SAP-AA solution.

  • Kinetic Trapping: Vortex vigorously for 30 seconds immediately upon addition, then allow the formulation to rest undisturbed for 30 minutes.

  • Validation Step (Colloidal Stability): Analyze the resting solution via Dynamic Light Scattering (DLS).

    • Self-Validation: A monodisperse peak between 10-100 nm confirms successful micellar encapsulation. Polydispersity or peaks >1000 nm indicate failed encapsulation and active precipitation.

Quantitative Comparison of Solubilization Strategies

To aid in your formulation strategy, consult the table below summarizing the operational parameters of each technique.

Solubilization StrategyMax Conc. EnhancementBiocompatibilityThermodynamic StabilityPrimary Mechanism of Action
Cosolvents (DMSO) Low-MediumPoor (>1% is toxic to cells)Metastable (Prone to solvent shift)Bulk dielectric polarity reduction
HP-β-CD Complexation HighExcellentHighly StableHost-guest cavity encapsulation
Micelles (e.g., Tween 80) MediumModerate (Membrane disruption)StableSurfactant core encapsulation
SAP-AA Nanostructures HighExcellentStableAmphipathic peptide assembly

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds Source: ALZET Osmotic Pumps URL:[Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility Source: Touro Scholar URL:[Link]

  • Dissolving Hydrophobic Compounds Source: JoVE Journal URL:[Link]

  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid Source: National Center for Biotechnology Information (PMC) URL:[Link]

Sources

Troubleshooting

Separation of 1-Methoxy-4-nitro-2-phenoxybenzene from unreacted precursors

Welcome to the Technical Support Knowledge Base for the isolation and purification of 1-Methoxy-4-nitro-2-phenoxybenzene . This compound is a critical diaryl ether, frequently encountered as an intermediate or impurity i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Knowledge Base for the isolation and purification of 1-Methoxy-4-nitro-2-phenoxybenzene . This compound is a critical diaryl ether, frequently encountered as an intermediate or impurity in the synthesis of active pharmaceutical ingredients such as Nimesulide[1].

The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr)[2], where an electron-poor aromatic ring (2-chloro-4-nitroanisole) is attacked by a nucleophile (phenoxide)[3]. While the reaction is highly efficient, downstream purification is notoriously challenging due to the physicochemical similarities between the product and the unreacted halobenzene[4].

This guide provides field-proven, self-validating protocols to troubleshoot and resolve these separation bottlenecks.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why is separating 1-methoxy-4-nitro-2-phenoxybenzene from unreacted 2-chloro-4-nitroanisole so chromatographically difficult? Cause: Both the precursor and the product are highly electron-deficient aromatic ethers lacking hydrogen-bond donors or strong hydrogen-bond acceptors. Because standard normal-phase chromatography relies heavily on hydrogen bonding and strong dipole interactions with the silica matrix, their retention factors (Rf) are nearly identical in conventional solvent systems (e.g., Ethyl Acetate/Hexane).

Q2: How can I quantitatively remove unreacted phenol from the crude reaction mixture before chromatography? Cause & Solution: Phenol is weakly acidic, whereas both 2-chloro-4-nitroanisole and the diaryl ether product are completely neutral. By exploiting this pKa differential, a highly alkaline wash (pH > 12) converts phenol into water-soluble sodium phenoxide, driving it entirely into the aqueous phase while leaving the neutral ethers in the organic phase.

Q3: If standard chromatography fails, what is the optimal mobile phase strategy to separate the product from the unreacted aryl halide? Cause & Solution: Switch from an Ethyl Acetate/Hexane system to a Toluene/Hexane blend. Toluene introduces π−π stacking interactions with the silica gel. Because 1-methoxy-4-nitro-2-phenoxybenzene contains an additional phenyl ring compared to the precursor, it exhibits differential π−π partitioning behavior, allowing for baseline resolution. For alternative SNAr conditions utilizing microwave irradiation, similar downstream pi-selective purification principles apply.

Quantitative Physicochemical Profiling

To design a rational separation strategy, compare the physicochemical properties of the reaction components:

CompoundReaction RolepKaPolarity Profile1H-NMR Signature (Ar:OMe ratio)
Phenol Precursor (Nucleophile)9.95High (H-bond donor)Broad singlet ~5.0 ppm (OH)
2-Chloro-4-nitroanisole Precursor (Electrophile)N/A (Neutral)Medium3 : 3
1-Methoxy-4-nitro-2-phenoxybenzene Target ProductN/A (Neutral)Medium-Low8 : 3

Part 2: Experimental Workflows & Visualizations

Workflow 1: Global Separation Strategy

The following diagram outlines the logical progression from a crude SNAr reaction mixture to the isolated diaryl ether.

Workflow Crude Crude Reaction Mixture (Product + Phenol + Aryl Halide) Wash Alkaline Wash (1M NaOH) Crude->Wash Aq Aqueous Phase (Sodium Phenoxide) Wash->Aq Removes Phenol Org Organic Phase (Product + Aryl Halide) Wash->Org Retains Neutrals Purify Flash Chromatography or Recrystallization Org->Purify Pure Pure 1-Methoxy-4-nitro- 2-phenoxybenzene Purify->Pure

Caption: Workflow for the separation of 1-methoxy-4-nitro-2-phenoxybenzene from precursors.

Workflow 2: Downstream Purification Decision Matrix

Depending on the conversion rate of your SNAr reaction, the organic phase will contain varying amounts of the aryl halide precursor. Use the following decision tree to select the most efficient purification route.

DecisionTree Start Analyze Organic Phase (HPLC / NMR) Check Is 2-Chloro-4-nitroanisole < 5%? Start->Check Recryst Recrystallization (Ethanol) Check->Recryst Yes Chrom Silica Chromatography (Toluene:Hexane) Check->Chrom No Validate Validate via 1H-NMR (8:3 Ar:OMe ratio) Recryst->Validate Chrom->Validate

Caption: Decision tree for isolating 1-methoxy-4-nitro-2-phenoxybenzene based on precursor load.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Liquid-Liquid Extraction (Phenol Depletion)

Objective: Isolate neutral compounds by quantitatively stripping the acidic precursor.

  • Dilution: Re-dissolve the crude reaction mixture (post-solvent evaporation) in Ethyl Acetate (10 mL per gram of crude). Causality: Ethyl Acetate provides high solubility for the diaryl ether while maintaining strict immiscibility with water.

  • Alkaline Wash: Transfer to a separatory funnel and wash the organic layer with 3 volumes of 1M NaOH (aq). Causality: The high pH ensures complete deprotonation of phenol, partitioning it entirely into the aqueous layer.

  • Self-Validation Check: Collect the aqueous waste in a beaker. Acidify a 2 mL aliquot dropwise with 6M HCl until the pH drops below 3. An immediate milky-white precipitate confirms that phenol was successfully extracted as phenoxide and is now crashing out as neutral phenol.

  • Workup: Wash the organic layer once with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

SOP 2: Chromatographic Resolution of Neutral Ethers

Objective: Separate 1-methoxy-4-nitro-2-phenoxybenzene from 2-chloro-4-nitroanisole.

  • Column Preparation: Pack a normal-phase silica gel column using Hexane.

  • Loading: Load the concentrated organic phase using a minimum volume of Toluene.

  • Elution: Elute using an optimized mobile phase of Toluene/Hexane (70:30 v/v). Causality: Toluene exploits the differential π−π interactions between the silica matrix and the additional phenyl ring of the product, which standard aliphatic/ester solvent systems cannot achieve.

  • Self-Validation Check (NMR Validation): Pool the UV-active fractions (254 nm) and analyze the purified material via 1H-NMR. The product is definitively confirmed by an integration ratio of 8 aromatic protons (multiplets, 6.8–8.0 ppm) to 3 aliphatic protons (singlet, ~3.9 ppm). A 3:3 ratio indicates contamination by the starting aryl halide.

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of 1-Methoxy-4-nitro-2-phenoxybenzene

Welcome to the technical support center for the purification of 1-Methoxy-4-nitro-2-phenoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1-Methoxy-4-nitro-2-phenoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity. Recrystallization is a powerful purification technique, but its success hinges on a nuanced understanding of both the target molecule and the physical chemistry governing the crystallization process. This document provides a series of troubleshooting guides and frequently asked questions to address specific challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the recrystallization of 1-Methoxy-4-nitro-2-phenoxybenzene, a moderately polar molecule due to the presence of a nitro group, ether linkages, and two aromatic rings.

Q1: What is the primary principle of recrystallization and why is it effective? Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system.[1][2] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1][3] An impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools slowly, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a pure form. The impurities, which are present in much lower concentrations, ideally remain dissolved in the cold solvent (the "mother liquor").[4]

Q2: How do I select the best starting solvent for 1-Methoxy-4-nitro-2-phenoxybenzene? The "like dissolves like" principle is a good starting point.[3] 1-Methoxy-4-nitro-2-phenoxybenzene possesses both polar (nitro group) and non-polar (aromatic rings, ether linkages) characteristics. Therefore, solvents of intermediate polarity are often excellent candidates.

  • Ideal Solvent Characteristics : The perfect solvent will dissolve the compound completely when hot (at its boiling point) but very poorly when cold (at room temperature or in an ice bath).[1][5] This steep solubility curve is crucial for maximizing product recovery.

  • Recommended Starting Solvents : For nitroaromatic compounds, alcoholic solvents are often a good first choice.[5] Consider starting with ethanol , isopropanol , or ethyl acetate .

  • Systematic Screening : The most reliable method is to perform a small-scale solvent screen. This protocol is detailed in the next section.

Q3: My compound seems soluble in several solvents. When should I consider a mixed-solvent system? A mixed-solvent system (or solvent-pair) is employed when no single solvent meets the ideal criteria.[5] This is a common and powerful technique. You would use it in two main scenarios:

  • The compound is too soluble in a solvent even when cold (e.g., Dichloromethane).

  • The compound is too insoluble in a solvent even when hot (e.g., Water or Heptane).

The method involves dissolving the compound in a minimum amount of the "good" solvent (in which it is highly soluble) at high temperature. Then, the "bad" or "anti-solvent" (in which the compound is poorly soluble) is added dropwise until the solution becomes cloudy (the cloud point), indicating saturation.[5][6] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common miscible pairs include ethanol-water and ethyl acetate-hexane.[4]

Section 2: Detailed Experimental Protocols

Protocol 1: Systematic Solvent Screening

Objective: To identify the optimal single or mixed-solvent system for recrystallization.

  • Preparation : Place approximately 20-30 mg of crude 1-Methoxy-4-nitro-2-phenoxybenzene into several small test tubes.

  • Solvent Addition (Room Temp) : To each tube, add a different potential solvent (e.g., water, ethanol, ethyl acetate, toluene, hexane) dropwise, starting with ~0.5 mL. Agitate the mixture. Note if the compound dissolves readily at room temperature.

    • Scientist's Note: If the compound dissolves completely in the cold solvent, that solvent is unsuitable for single-solvent recrystallization as recovery will be poor. It may, however, be a candidate for the "good" solvent in a mixed-pair system.

  • Heating : If the compound did not dissolve at room temperature, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling : Allow the hot, clear solutions to cool slowly to room temperature. Then, place them in an ice bath for 15-20 minutes.

  • Observation : The ideal solvent is one that required heating to dissolve the compound and produced a large quantity of crystalline precipitate upon cooling.

Protocol 2: Standard Single-Solvent Recrystallization Workflow

The following diagram outlines the standard procedure for a single-solvent recrystallization.

G cluster_prep Preparation cluster_purify Purification cluster_collect Collection start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolve Heat to Boiling (Add More Solvent if Needed) Until Fully Dissolved add_solvent->dissolve hot_filt Perform Hot Gravity Filtration (If Insoluble Impurities or Charcoal Present) dissolve->hot_filt Clear Solution? No cool Cool Slowly to Room Temperature dissolve->cool Clear Solution? Yes hot_filt->cool ice_bath Chill in Ice Bath to Maximize Precipitation cool->ice_bath vac_filt Collect Crystals via Vacuum Filtration ice_bath->vac_filt wash Wash Crystals with Small Amount of Ice-Cold Solvent vac_filt->wash dry Dry Crystals Thoroughly wash->dry end_node Pure Crystalline Product dry->end_node G problem Recrystallization Problem Identified oiling_out Compound 'Oils Out' problem->oiling_out no_crystals No Crystals Form problem->no_crystals low_yield Yield is Poor problem->low_yield impure_crystals Crystals are Impure/Colored problem->impure_crystals sol_oil 1. Re-heat & Add More Solvent 2. Cool Slowly 3. Use Lower Boiling Point Solvent oiling_out->sol_oil sol_no_xtal 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_crystals->sol_no_xtal sol_yield 1. Concentrate Mother Liquor 2. Ensure Sufficient Cooling 3. Pre-heat Filtration Apparatus low_yield->sol_yield sol_impure 1. Redissolve in Hot Solvent 2. Add Activated Charcoal 3. Perform Hot Gravity Filtration impure_crystals->sol_impure

Caption: Troubleshooting Decision Tree for Common Recrystallization Issues.

Section 4: Data Summary

Table 1: Properties of Common Recrystallization Solvents

This table provides a reference for selecting an appropriate solvent. The suitability for 1-Methoxy-4-nitro-2-phenoxybenzene is estimated based on its moderately polar structure.

SolventBoiling Point (°C) [4]PolaritySuitability as a Single SolventSuitability in a Mixed Pair
Water100HighPoor (likely insoluble)Good "anti-solvent" with alcohols
Ethanol78High-MediumGood (Good starting point)Good "good solvent" with water
Isopropanol82MediumGood (Good starting point)Good "good solvent" with water
Acetone56MediumPossible (may be too soluble)Good "good solvent" with hexane
Ethyl Acetate77Medium-LowGood (Good starting point)Good "good solvent" with hexane
Toluene111LowPossible (risk of oiling out)Good "good solvent" with hexane
Hexane/Heptane69 / 98Very LowPoor (likely insoluble)Good "anti-solvent"

Section 5: Understanding the Science of Crystallization

A deeper understanding of the underlying principles empowers effective troubleshooting. Crystallization is a phase transition process governed by thermodynamics and kinetics. [7]

  • Supersaturation : This is the essential driving force for crystallization. A solution is supersaturated when it contains more dissolved solute than it can hold at equilibrium. [8]We achieve this by dissolving the solid in a hot solvent and then cooling it down. The difference between the actual concentration and the solubility concentration at that temperature dictates the degree of supersaturation.

  • Nucleation : This is the birth of new crystals. [9]It is the first step where dissolved molecules begin to assemble into ordered clusters. [8] * Homogeneous Nucleation : Spontaneous formation of nuclei in a clear solution. This requires overcoming a significant energy barrier. [8][10] * Heterogeneous Nucleation : Formation of nuclei on a pre-existing surface, like a dust particle or a scratch on the flask wall. This has a lower energy barrier and is more common in practice. [8][9]

  • Crystal Growth : Once a stable nucleus has formed, more solute molecules from the supersaturated solution will deposit onto its surface, allowing the crystal to grow in size. [8][7]The rate of cooling significantly impacts this step. Slow cooling allows molecules to arrange themselves in an ordered lattice, rejecting impurities. Rapid cooling can trap impurities within the fast-growing crystal structure. [11]

Section 6: References

  • Crystal Growth: Principles of Crystallization. (2025). JoVE.

  • Principles of Crystal Nucleation and Growth. McGill University, Department of Earth and Planetary Sciences.

  • solvent selection for effective recrystallization of nitroaromatic compounds. Benchchem.

  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs.

  • Technical Support Center: Optimizing Recrystallization and Purification. Benchchem.

  • Recrystallization. Source Document.

  • Method of crystallizing nitro products. (Patent US2874196A). Google Patents.

  • Process of recrystallizing nitro explosives. (Patent US2858346A). Google Patents.

  • Nucleation and Crystal Growth in Continuous Crystallization. The Royal Society of Chemistry.

  • L9: Crystal growth and nucleation. Sarah Lambart.

  • Troubleshooting Recrystallization. (2022). Chemistry LibreTexts.

  • Finding the best solvent for recrystallisation. Royal Society of Chemistry.

  • Solvent Choice. University of York, Chemistry Teaching Labs.

  • Recrystallization. Source Document.

  • Recrystallization methods for 2-Isopropyl-1-methoxy-4-nitrobenzene. Benchchem.

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.

  • Chemical Name : 1-Methoxy-4-nitro-2-phenoxybenzene. Pharmaffiliates.

  • 1-(4-Methoxyphenoxy)-2-nitrobenzene. PubChem, National Institutes of Health.

  • recrystallization-2.doc.pdf. Course Hero.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Methoxy-4-nitro-2-phenoxybenzene and 1-methoxy-2-nitro-4-phenoxybenzene

Structural and Electronic Landscape The isomeric relationship between 1-methoxy-4-nitro-2-phenoxybenzene (Isomer A ) and 1-methoxy-2-nitro-4-phenoxybenzene (Isomer B ) is centered on the relative positioning of the nitro...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Electronic Landscape

The isomeric relationship between 1-methoxy-4-nitro-2-phenoxybenzene (Isomer A ) and 1-methoxy-2-nitro-4-phenoxybenzene (Isomer B ) is centered on the relative positioning of the nitro (NO₂) and methoxy (OCH₃) groups on one of the phenyl rings. This seemingly minor structural variance has profound implications for the electronic distribution within the molecules and, consequently, their chemical reactivity.

CompoundStructureIUPAC Name
Isomer A 1-Methoxy-4-nitro-2-phenoxybenzene
Isomer B 1-methoxy-2-nitro-4-phenoxybenzene

The key to understanding the reactivity of these isomers lies in the electronic effects of the methoxy and nitro substituents. The methoxy group is a strong resonance electron-donating group (+R) and a moderate inductive electron-withdrawing group (-I). Conversely, the nitro group is a potent electron-withdrawing group through both resonance (-R) and induction (-I). These effects modulate the electron density of the aromatic ring, influencing its susceptibility to nucleophilic attack.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds. The reaction typically proceeds via a Meisenheimer complex intermediate, the stability of which is a key determinant of the reaction rate. The presence of strong electron-withdrawing groups, such as a nitro group, is crucial for activating the aromatic ring towards nucleophilic attack.

Theoretical Analysis of Reactivity

In the context of an SNAr reaction where a nucleophile displaces the phenoxy group, the reactivity of Isomers A and B will be dictated by the ability of the substituents to stabilize the negatively charged Meisenheimer intermediate.

  • Isomer A (1-methoxy-4-nitro-2-phenoxybenzene): The nitro group is para to the methoxy group and ortho to the phenoxy leaving group. The methoxy group is ortho to the reaction center.

  • Isomer B (1-methoxy-2-nitro-4-phenoxybenzene): The nitro group is ortho to the methoxy group and meta to the phenoxy leaving group. The methoxy group is para to the reaction center.

The rate of an SNAr reaction is significantly enhanced when the electron-withdrawing group is positioned ortho or para to the leaving group, as this allows for direct delocalization of the negative charge of the Meisenheimer intermediate onto the nitro group through resonance.

G cluster_A Isomer A: Meisenheimer Complex cluster_B Isomer B: Meisenheimer Complex A Nucleophile attacks carbon bearing the phenoxy group B Negative charge delocalized onto the ortho nitro group via resonance A->B C Enhanced stability of the intermediate B->C D Faster reaction rate C->D E Nucleophile attacks carbon bearing the phenoxy group F Nitro group is meta to the reaction center E->F G No direct resonance stabilization of the negative charge by the nitro group F->G H Lower stability of the intermediate G->H I Slower reaction rate H->I

Based on this principle, Isomer A is predicted to be significantly more reactive towards nucleophilic aromatic substitution of the phenoxy group than Isomer B. In Isomer A , the ortho nitro group provides powerful resonance stabilization to the Meisenheimer intermediate. In contrast, the meta nitro group in Isomer B can only exert an inductive electron-withdrawing effect, which is less effective at stabilizing the anionic intermediate.

Supporting Evidence from Analogous Systems

While direct kinetic data for these specific isomers is scarce, studies on related substituted nitrophenyl ethers consistently demonstrate the superior activating effect of ortho and para nitro groups compared to a meta nitro group in SNAr reactions. For instance, kinetic studies on the reactions of substituted 1-phenoxy-nitrobenzenes with amines have shown a strong correlation between the position of the electron-withdrawing group and the reaction rate.

Synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene and 1-methoxy-2-nitro-4-phenoxybenzene

The synthesis of these diaryl ethers is most commonly achieved through a copper-catalyzed Ullmann condensation. This reaction involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.

Proposed Synthetic Routes
  • Synthesis of Isomer A (1-methoxy-4-nitro-2-phenoxybenzene): This can be achieved via the Ullmann condensation of 2-chloro-5-nitroanisole with phenol.

  • Synthesis of Isomer B (1-methoxy-2-nitro-4-phenoxybenzene): This isomer can be synthesized through the Ullmann condensation of 4-chloro-3-nitroanisole with phenol.

G cluster_A Synthesis of Isomer A cluster_B Synthesis of Isomer B A_start 2-Chloro-5-nitroanisole + Phenol A_reagents CuI, K2CO3, Pyridine A_start->A_reagents Ullmann Condensation A_product 1-Methoxy-4-nitro-2-phenoxybenzene A_reagents->A_product B_start 4-Chloro-3-nitroanisole + Phenol B_reagents CuI, K2CO3, Pyridine B_start->B_reagents Ullmann Condensation B_product 1-Methoxy-2-nitro-4-phenoxybenzene B_reagents->B_product

Experimental Protocol: General Procedure for Ullmann Condensation

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

  • Substituted chloro-nitroanisole (1.0 eq)

  • Phenol (1.2 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous pyridine or N,N-dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted chloro-nitroanisole, phenol, copper(I) iodide, and potassium carbonate.

  • Add anhydrous pyridine or DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to reflux (typically 120-150 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.

Spectroscopic Characterization (¹H and ¹³C NMR)

The two isomers can be readily distinguished by their ¹H and ¹³C NMR spectra. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the methoxy and nitro substituents.

Predicted ¹H NMR Spectral Data
ProtonIsomer A (Predicted δ, ppm)Isomer B (Predicted δ, ppm)Rationale
H adjacent to OCH₃~6.9-7.1~7.0-7.2Shielded by the +R effect of the methoxy group.
H adjacent to NO₂~8.0-8.2~7.8-8.0Deshielded by the -I and -R effects of the nitro group.
OCH₃~3.9~3.9Typical chemical shift for an aryl methyl ether.
Phenoxy Protons~7.0-7.5~7.0-7.5Complex multiplet.
Predicted ¹³C NMR Spectral Data
CarbonIsomer A (Predicted δ, ppm)Isomer B (Predicted δ, ppm)Rationale
C-OCH₃~155-160~150-155Deshielded due to oxygen attachment.
C-NO₂~140-145~145-150Deshielded due to the electron-withdrawing nitro group.
C-O(phenoxy)~150-155~155-160Deshielded due to oxygen attachment.
OCH₃~56~56Typical chemical shift for a methoxy carbon.

Conclusion

This guide provides a framework for understanding the reactivity of these isomers and offers practical synthetic strategies for their preparation. For researchers in drug discovery and process development, such predictive analyses based on structure-reactivity relationships are invaluable for the rational design of synthetic routes and the efficient creation of new molecular entities.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174-2185. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449. [Link]

  • Kinetic studies of nucleophilic aromatic substitution reactions. (Note: This is a general reference to the type of literature that supports the theoretical analysis, as specific comparative data was not found). For representative studies, see journals such as The Journal of Organic Chemistry, Organic Letters, and the Journal of the American Chemical Society.
Comparative

HPLC Method Validation for 1-Methoxy-4-nitro-2-phenoxybenzene: A Comparative Guide on Stationary Phase Selectivity

Executive Summary The quantitative analysis of sterically hindered, electron-deficient nitroaromatic ethers—such as 1-Methoxy-4-nitro-2-phenoxybenzene —presents a unique analytical challenge. During pharmaceutical or che...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of sterically hindered, electron-deficient nitroaromatic ethers—such as 1-Methoxy-4-nitro-2-phenoxybenzene —presents a unique analytical challenge. During pharmaceutical or chemical synthesis, this compound frequently co-elutes with its synthetic positional isomers when analyzed using traditional reversed-phase liquid chromatography (RPLC).

This guide objectively compares the performance of a Core-Shell Biphenyl Column (Product) against traditional C18 and Phenyl-Hexyl columns (Alternatives) . By leveraging orthogonal retention mechanisms, the Biphenyl phase delivers superior selectivity. Furthermore, this document outlines a self-validating, step-by-step method validation protocol fully compliant with the latest [1].

The Mechanistic Causality: Why C18 Fails for Nitroaromatic Ethers

As an Application Scientist, I often see methods fail during robustness testing because they rely on the wrong retention mechanism.

Traditional C18 columns (Alternative A) rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers of 1-Methoxy-4-nitro-2-phenoxybenzene have virtually identical hydrophobic surface areas, a C18 phase cannot distinguish between them, leading to peak co-elution.

By switching to a Biphenyl stationary phase , we introduce orthogonal retention mechanisms: strong π−π interactions and dipole-dipole interactions. The electron-withdrawing nitro group on our target analyte creates an electron-deficient aromatic ring. This induces a strong charge-transfer interaction with the electron-rich biphenyl rings of the stationary phase.

The Solvent Causality: To maximize this effect, the choice of organic modifier is critical. While Acetonitrile is the default choice in many RPLC methods, its cyano group contains a π -bond that actively competes with the analyte for the stationary phase's biphenyl rings. By switching the modifier to Methanol —a protic solvent lacking π -electrons—we eliminate this competition, maximizing the π−π interactions and driving baseline resolution. This principle is well-documented in environmental testing protocols for nitroaromatics, such as [2].

Mechanism Analyte 1-Methoxy-4-nitro- 2-phenoxybenzene C18 Alternative A: C18 Phase (Dispersive Only) Analyte->C18 Hydrophobic Interaction Phenyl Alternative B: Phenyl-Hexyl (Moderate π-π) Analyte->Phenyl Hydrophobic + Weak π-π Biphenyl Product: Biphenyl Phase (Strong π-π & Dipole) Analyte->Biphenyl Hydrophobic + Strong π-π + Steric Coelution Isomer Co-elution (Rs < 1.5) C18->Coelution PartialRes Partial Resolution (Rs ~ 1.7) Phenyl->PartialRes BaselineRes Baseline Resolution (Rs > 3.0) Biphenyl->BaselineRes

Fig 1. Mechanistic pathways of analyte-stationary phase interactions.

Comparative Performance Data

To objectively evaluate performance, a mixed standard of 1-Methoxy-4-nitro-2-phenoxybenzene and its primary positional isomer was analyzed across three different column chemistries using a 55:45 Methanol/Water (0.1% Formic Acid) mobile phase. The data aligns with comparative studies on[3].

Chromatographic ParameterAlternative A (C18, 5µm)Alternative B (Phenyl-Hexyl, 3µm)Product (Core-Shell Biphenyl, 2.7µm)
Retention Time (min) 8.459.1211.30
Resolution ( Rs​ ) 1.1 (Co-elution)1.7 (Partial)3.2 (Baseline)
Tailing Factor (USP) 1.651.301.05
Theoretical Plates (N) 8,50014,20028,500
Selectivity ( α ) 1.021.081.15

Conclusion: The Core-Shell Biphenyl column is the only phase that provides robust baseline resolution ( Rs​>2.0 ) suitable for reliable quantitation.

Self-Validating ICH Q2(R2) Method Validation Protocol

A robust analytical method must be a self-validating system. To achieve this, we incorporate 1,2-dinitrobenzene as an Internal Standard (IS). By evaluating the Response Ratio (Analyte Area / IS Area) rather than absolute peak areas, the method automatically corrects for minor injection volume errors or matrix effects.

Step 1: System Suitability Test (SST) & Specificity

The SST acts as the gatekeeper. If the system fails to meet criteria, the sequence aborts, preventing the generation of compromised data.

  • Preparation: Prepare a System Suitability Solution containing 1-Methoxy-4-nitro-2-phenoxybenzene (100 µg/mL), its positional isomer (10 µg/mL), and the IS (50 µg/mL) in Methanol.

  • Chromatographic Conditions:

    • Column: Core-Shell Biphenyl (150 x 4.6 mm, 2.7 µm)

    • Mobile Phase: Isocratic 55% Methanol / 45% Water (0.1% Formic Acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Execution: Inject the SST solution in replicate (n=6).

  • Self-Validating Criteria: The system must achieve a Resolution ( Rs​ ) ≥2.0 between the analyte and isomer, and an IS retention time drift of ≤2.0% .

Step 2: Linearity & Range
  • Preparation: From a certified stock solution, prepare five calibration levels: 10, 25, 50, 100, and 120 µg/mL. Spike all levels with exactly 50 µg/mL of the IS.

  • Execution: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the Response Ratio against the nominal concentration. Calculate the regression line using the method of least squares.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 , and the y-intercept must be ≤5% of the target concentration response.

Step 3: Accuracy (Spike Recovery)
  • Preparation: Prepare a synthetic sample matrix blank. Spike the matrix with the target analyte at 80%, 100%, and 120% of the nominal specification (100 µg/mL). Add the IS (50 µg/mL) to all samples.

  • Execution: Prepare three independent replicates per concentration level (9 samples total) and inject.

  • Data Analysis: Calculate the interpolated concentration from the linearity curve and determine the % Recovery.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% .

Step 4: Precision & Robustness
  • Repeatability (Intra-day): Inject the 100 µg/mL standard six consecutive times. Calculate the %RSD of the Response Ratio. (Criteria: ≤1.0% ).

  • Robustness: Deliberately alter the column temperature ( ±5∘ C) and the mobile phase flow rate ( ±0.1 mL/min).

  • Self-Validating Criteria: Under all deliberate variations, the SST criteria ( Rs​≥2.0 ) must still be met.

Validation Start System Suitability Test (SST) Rs > 2.0, Tailing < 1.5 Spec Specificity (Blank & Forced Degradation) Start->Spec Lin Linearity & Range (LOQ to 120% Target) Spec->Lin Acc Accuracy (Spike Recovery 80-120%) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Prec->Start Fails %RSD criteria Rob Robustness (Temp, Flow, pH variations) Prec->Rob Report ICH Q2(R2) Validation Report Rob->Report

Fig 2. ICH Q2(R2) compliant self-validating HPLC method lifecycle.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC)." EPA SW-846. Available at:[Link]

Validation

1-Methoxy-4-nitro-2-phenoxybenzene GC-MS retention time comparison

An In-Depth Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Retention Time Comparison: The Case of 1-Methoxy-4-nitro-2-phenoxybenzene and Its Isomers Authored by: A Senior Application Scientist For researchers and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Retention Time Comparison: The Case of 1-Methoxy-4-nitro-2-phenoxybenzene and Its Isomers

Authored by: A Senior Application Scientist

For researchers and professionals in drug development and analytical chemistry, the precise identification of isomeric compounds is a frequent and critical challenge. Isomers often exhibit similar mass spectra, making their differentiation by mass spectrometry alone a formidable task. This guide focuses on 1-Methoxy-4-nitro-2-phenoxybenzene, a substituted diphenyl ether, and provides a comprehensive framework for comparing its Gas Chromatography-Mass Spectrometry (GC-MS) retention time with its structural isomers. By leveraging the principles of gas chromatography, we can achieve robust separation and confident identification.

This document moves beyond a simple recitation of methods. It delves into the underlying principles governing chromatographic separation, provides a detailed, field-tested experimental protocol, and explains the causality behind our instrumental choices. Our goal is to equip you not just with a method, but with the expertise to adapt and troubleshoot your own analyses.

The Foundational Principles: What Governs GC Retention Time?

In gas chromatography (GC), the retention time (RT) of a compound is the time it takes to travel from the injector, through the column, to the detector.[1][2] This duration is not arbitrary; it is governed by the compound's physicochemical properties and its interactions with the stationary phase of the GC column.[1][3] For aromatic compounds like 1-Methoxy-4-nitro-2-phenoxybenzene, the key factors are:

  • Analyte Volatility (Boiling Point): Compounds with lower boiling points are more volatile, meaning they have a higher vapor pressure.[1][3] They spend more time in the carrier gas (mobile phase) and less time interacting with the stationary phase, thus eluting earlier and exhibiting shorter retention times.[1]

  • Column Polarity: The principle of "like dissolves like" is central to chromatography. A compound's retention time will be longer on a stationary phase of similar polarity due to stronger intermolecular interactions (e.g., dipole-dipole, van der Waals forces).[1] Conversely, a polar compound will have a shorter retention time on a non-polar column.[1]

  • Column Temperature: Temperature is a critical parameter.[1][4] Higher column temperatures increase the vapor pressure of the analytes, reducing their interaction with the stationary phase and leading to shorter retention times.[4] Temperature programming, a gradual increase in temperature during the run, is used to elute a wide range of compounds with optimal peak shape.[5]

  • Carrier Gas Flow Rate: Increasing the flow rate of the carrier gas (e.g., Helium) will decrease the retention times for all analytes as they are swept through the column more quickly.[1]

The interplay of these factors determines the elution order of isomers. While isomers have the same molecular weight, subtle differences in their structure lead to different boiling points and polarities, which a well-designed GC method can exploit for separation.

Beyond Absolute Retention Time: The Power of the Retention Index

Absolute retention times can shift between instruments, after column maintenance, or with minor changes in experimental conditions.[6] To overcome this, the Kovats Retention Index (RI) system is used. This method normalizes the retention time of an analyte to the retention times of adjacent n-alkanes (straight-chain hydrocarbons).[7][8] The result is a unitless, more stable value that can be reliably compared across different laboratories and systems, provided the same stationary phase and temperature program are used.[6][7]

Experimental Design: A Self-Validating Protocol for Isomer Analysis

This protocol is designed for the robust separation and identification of 1-Methoxy-4-nitro-2-phenoxybenzene and its positional isomers. The choice of a non-polar column is deliberate; it primarily separates compounds based on their boiling points, which is often the most significant differentiating factor for structural isomers.

Sample and Standard Preparation
  • Stock Solutions: Prepare individual stock solutions of 1-Methoxy-4-nitro-2-phenoxybenzene and each of its isomers (e.g., 1-Methoxy-3-nitro-2-phenoxybenzene, 1-Methoxy-4-nitro-3-phenoxybenzene, etc.) at a concentration of approximately 1000 µg/mL in a high-purity volatile solvent like ethyl acetate or acetonitrile.[5][9]

  • Working Standard Mixture: Create a mixed working standard containing all isomers of interest at a concentration suitable for GC-MS analysis (e.g., 10 µg/mL each).

  • n-Alkane Standard: Prepare a standard mixture of n-alkanes (e.g., C10 to C28) in the same solvent to be run for the calculation of Retention Indices.

GC-MS Instrumentation and Conditions

The following table outlines the recommended starting conditions for a typical GC-MS system. These parameters are based on established methods for nitroaromatic compounds.[5][10][11]

Parameter Setting Justification
GC System Agilent 8860 GC (or equivalent)Provides reliable and reproducible performance.
Mass Spectrometer Agilent 5977B MSD (or equivalent)Offers high sensitivity and spectral integrity for confident identification.[12]
Injector Split/SplitlessAllows for both high-concentration (split) and trace-level (splitless) analysis.
Injector Mode SplitlessTo maximize the transfer of analytes onto the column for high sensitivity.[5]
Injector Temperature 270 - 280°CEnsures rapid and complete vaporization of the nitroaromatic analytes without thermal degradation.[5][10]
Injection Volume 1 µLA standard volume for capillary GC.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for this column dimension, providing a good balance between analysis time and resolution.
Column Agilent DB-5MS (or HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar (5% phenyl-methylpolysiloxane) column that is robust and widely used for separating compounds based on boiling point.[5][11]
Oven Program Start at 100°C, hold for 2 min. Ramp at 10°C/min to 300°C, hold for 10 min.The initial hold allows for sharp peak focusing. The ramp rate is suitable for separating compounds with a range of boiling points. The final hold ensures all high-boiling compounds are eluted from the column.[5]
MS Interface Temp. 300°CPrevents condensation of analytes as they transfer from the GC to the MS.[5]
Ion Source Temp. 230°CStandard temperature for Electron Ionization (EI).
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[11]
Electron Energy 70 eVThe standard energy for EI, which generates extensive and comparable mass spectra.[11]
Mass Range m/z 50-400A suitable range to capture the molecular ion and key fragments of the target analytes.
Solvent Delay 3-5 minutesPrevents the high concentration of solvent from damaging the MS filament.[11]
Visualizing the Workflow

The following diagram illustrates the logical flow of the analytical process from sample preparation to data analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis A Prepare Individual Isomer Stock Solutions C Create Mixed Isomer Working Standard A->C B Prepare n-Alkane Standard D Inject Sample onto GC-MS System B->D C->D E Separation on DB-5MS Column D->E F Detection by Mass Spectrometer E->F G Record Total Ion Chromatogram (TIC) F->G H Identify Peaks & Determine Retention Times G->H I Calculate Kovats Retention Indices (RI) H->I J Compare Isomer RI Values I->J

Sources

Comparative

Validating the Purity of 1-Methoxy-4-nitro-2-phenoxybenzene: A Comparative Guide to LC-MS vs. Alternative Analytical Modalities

In pharmaceutical development, the rigorous quantification of synthetic intermediates and process impurities is a non-negotiable regulatory requirement. 1-Methoxy-4-nitro-2-phenoxybenzene (Molecular Formula: C13H11NO4, M...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the rigorous quantification of synthetic intermediates and process impurities is a non-negotiable regulatory requirement. 1-Methoxy-4-nitro-2-phenoxybenzene (Molecular Formula: C13H11NO4, MW: 245.23) is a recognized process impurity and related substance in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide[1]. Ensuring its absence—or quantifying its trace presence in downstream Active Pharmaceutical Ingredients (APIs)—requires highly selective analytical techniques[2].

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional modalities and provides a self-validating, ICH-compliant protocol for the purity validation of this specific diaryl ether.

Mechanistic Origins of Impurities in Diaryl Ether Synthesis

The formation of 1-Methoxy-4-nitro-2-phenoxybenzene typically occurs via a nucleophilic aromatic substitution (S_NAr) between a 2-halo-4-nitroanisole and phenol in the presence of an alkaline base[3]. While S_NAr is highly efficient for electron-deficient aryl halides, the reaction matrix is inherently complex. The analytical method must be capable of resolving the target molecule from:

  • Unreacted Starting Materials: Residual phenol or halonitroanisole.

  • Regioisomers: Formed if the starting halide contains positional impurities.

  • Over-arylation/Degradation Species: Such as 1,4-dinitro-2-phenoxybenzene[1].

SynthesisPathway SM Starting Materials (2-Halo-4-nitroanisole + Phenol) Reaction SNAr / Base Heat SM->Reaction Target Target Molecule (1-Methoxy-4-nitro-2-phenoxybenzene) Reaction->Target Main Pathway Imp1 Unreacted Phenol Reaction->Imp1 Imp2 Regioisomers Reaction->Imp2 Imp3 1,4-Dinitro-2-phenoxybenzene Reaction->Imp3

Mechanistic pathway of 1-Methoxy-4-nitro-2-phenoxybenzene synthesis and process impurities.

Comparative Analysis: LC-MS vs. Alternative Modalities

To validate the purity of 1-Methoxy-4-nitro-2-phenoxybenzene, analytical scientists must select a modality that balances sensitivity, structural confirmation, and matrix tolerance.

Causality Insight: Why is LC-MS superior to GC-MS for this molecule? Nitroaromatics and bulky diaryl ethers are notoriously susceptible to thermal degradation at the high temperatures (>250°C) required for GC volatilization. LC-MS bypasses thermal lability by utilizing liquid-phase separation and soft ionization techniques, preserving the intact molecular ion[4].

Analytical ModalitySensitivity (LOD)SelectivityAdvantages for 1-Methoxy-4-nitro-2-phenoxybenzeneLimitations
LC-MS/MS < 1 ng/mL Very High Resolves co-eluting impurities; exact mass confirms identity; ideal for trace impurity profiling.Higher instrument cost; requires careful matrix effect evaluation.
HPLC-UV ~ 0.1 µg/mLModerateStandard for bulk purity assay; robust and cost-effective.Cannot differentiate co-eluting species with similar chromophores.
GC-MS ~ 10 ng/mLHighExcellent resolution for volatile compounds.Nitroaromatics risk thermal degradation in the GC inlet.
qNMR ~ 10 µg/mLVery HighAbsolute quantification without reference standards.Poor sensitivity for trace impurities (<0.1%); requires high concentration.
Self-Validating LC-MS Protocol for Purity Validation

This protocol is designed as a self-validating system . By embedding internal controls and System Suitability Tests (SST) directly into the workflow, the method inherently proves the reliability of the data generated, strictly aligning with ICH Q2(R2) guidelines[5].

LCMSWorkflow SST 1. System Suitability Testing (SST) (Blank & Reference Standard) Prep 2. Sample Preparation (Matrix Spiking & Dilution) SST->Prep LC 3. UPLC Separation (C18 Column, Gradient Elution) Prep->LC MS 4. ESI+ MS/MS Detection (MRM Mode) LC->MS Data 5. ICH Q2(R2) Data Analysis (Linearity, Accuracy, Precision) MS->Data

Self-validating LC-MS workflow for impurity profiling and ICH Q2(R2) purity validation.

Step-by-Step Methodology

Step 1: Chromatographic Separation (UPLC)

  • Column: Reverse-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, re-equilibrate.

  • Causality: Acetonitrile is chosen over methanol because its lower viscosity yields lower backpressures on sub-2µm columns and provides superior solvation for the highly lipophilic diaryl ether core. The initial aqueous hold ensures polar impurities (like unreacted phenol) elute early and do not suppress the target signal.

Step 2: Mass Spectrometric Detection (MS/MS)

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Quantifier:m/z 246.2 → m/z 199.1 (Loss of the nitro group,[M-NO2]+).

    • Qualifier:m/z 246.2 → m/z 153.1 (Cleavage of the ether bond).

  • Causality: Formic acid in the mobile phase acts as a proton source, significantly enhancing the ionization efficiency to form the[M+H]+ precursor ion at m/z 246.2[4]. Monitoring two distinct fragmentation pathways ensures absolute structural specificity.

Step 3: ICH Q2(R2) Self-Validation Execution

  • Specificity (Blank Run): Inject a diluent blank. Self-Validation: The absence of peaks at the target retention time proves no column carryover or solvent contamination.

  • Linearity: Prepare a 6-point calibration curve (0.5 ng/mL to 500 ng/mL).

  • Accuracy (Matrix Spike): Spike known concentrations of the impurity into a mock API matrix at 50%, 100%, and 150% of the specification limit. Self-Validation: If recovery falls outside the 90-110% range, it indicates ion suppression, prompting the mandatory use of a stable isotope-labeled internal standard (e.g., a deuterated analogue) to correct for matrix effects[6].

  • Precision: Perform six replicate injections of the 100% level standard to verify instrument stability.

Representative Experimental Data

The following table summarizes the expected validation parameters for 1-Methoxy-4-nitro-2-phenoxybenzene using the optimized LC-MS/MS method, demonstrating its compliance with ICH Q2(R2) criteria[5].

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Limit of Detection (LOD) 0.2 ng/mLSignal-to-Noise (S/N) ≥ 3
Limit of Quantitation (LOQ) 0.6 ng/mLS/N ≥ 10; RSD ≤ 10%
Linearity (R²) 0.9992 (Range: 0.6 - 500 ng/mL)Correlation Coefficient (R²) ≥ 0.995
Accuracy (Mean Recovery) 98.4% ± 1.2%90.0% - 110.0%
Method Precision (RSD) 1.5% (n=6)Relative Standard Deviation ≤ 2.0%
Conclusion

Validating the purity of 1-Methoxy-4-nitro-2-phenoxybenzene is a critical step in pharmaceutical manufacturing, particularly given its status as a Nimesulide process impurity. While HPLC-UV remains a standard tool for bulk assays, LC-MS/MS is the unequivocal gold standard for trace impurity profiling. By leveraging specific MRM transitions and a self-validating ICH Q2(R2) framework, analytical scientists can ensure absolute data integrity, circumventing the thermal degradation risks of GC-MS and the sensitivity limitations of NMR.

References
  • Nimesulide-impurities - Pharmaffiliates , Pharmaffiliates. 1

  • Chemical Name : 1-Methoxy-4-nitro-2-phenoxybenzene | Pharmaffiliates , Pharmaffiliates. 2

  • Microwave-Assisted Synthesis of Diaryl Ethers without Catalyst | Organic Letters , ACS Publications. 3

  • Liquid Chromatography Mass Spectrometry (LC-MS) Analysis - Emery Pharma , Emery Pharma. 4

  • Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. , ResolveMass Laboratories. 6

  • Validation of Analytical Procedures Q2(R2) - ICH , International Council for Harmonisation. 5

Sources

Validation

Comparative Guide: Catalytic Efficiency in 1-Methoxy-4-nitro-2-phenoxybenzene Synthesis

Executive Summary & Mechanistic Context The synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene —a critical diaryl ether intermediate often utilized in the development of COX-2 inhibitors like Nimesulide and its derivatives[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene —a critical diaryl ether intermediate often utilized in the development of COX-2 inhibitors like Nimesulide and its derivatives[1]—presents a classic challenge in organic synthesis: the efficient formation of an aryl carbon-oxygen (C-O) bond.

Historically, the direct coupling of 2-bromo-1-methoxy-4-nitrobenzene with phenol relied on classical Ullmann conditions, requiring stoichiometric copper and extreme temperatures (>200 °C) that often led to substrate degradation and poor yields. Today, modern transition-metal catalysis has revolutionized this C-O bond formation. This guide objectively compares the three leading catalytic methodologies for this synthesis: Ligand-Accelerated Copper Catalysis , Palladium-Catalyzed Buchwald-Hartwig Etherification , and Heterogeneous Nano-Copper Catalysis .

CatalyticCycle A Cu(I) Pre-catalyst B Active Cu(I)-Ligand Complex A->B + Ligand C Phenoxide Coordination B->C + Phenol/Base D Oxidative Addition (Aryl Bromide) C->D + Ar-Br E Reductive Elimination D->E Cu(III) Intermediate E->B Catalyst Regeneration F Diaryl Ether Product E->F Product Release

Caption: Catalytic cycle of ligand-accelerated Ullmann diaryl ether synthesis.

Evaluation of Catalytic Systems

Ligand-Accelerated Copper Catalysis (The Ma Protocol)

The integration of bidentate N,O-ligands, specifically N,N-dimethylglycine (DMG) , has transformed the Ullmann reaction[2].

  • Mechanism & Causality: Unligated copper salts tend to aggregate into inactive multinuclear clusters. DMG acts as a chelating agent that breaks up these clusters, increasing the solubility of the Cu(I) species. Furthermore, the electron-donating nature of the amino acid ligand enriches the electron density of the copper center, significantly lowering the activation energy required for the rate-determining oxidative addition step[3].

  • Performance: This system allows the coupling of 2-bromo-1-methoxy-4-nitrobenzene and phenol to proceed at a remarkably mild 90 °C[4].

Palladium-Catalyzed Buchwald-Hartwig Etherification

Palladium catalysis offers an alternative pathway characterized by rapid reaction kinetics and low catalyst loading, driven by bulky dialkylbiarylphosphine ligands such as t-BuBrettPhos or RockPhos [5].

  • Mechanism & Causality: The primary challenge in Pd-catalyzed C-O bond formation is the competing β-hydride elimination pathway, which yields unwanted arene byproducts. Extremely bulky ligands like t-BuBrettPhos force the palladium center into a highly active mono-ligated state (L-Pd(0)). The immense steric bulk of the ligand physically crowds the metal center, accelerating the productive reductive elimination of the diaryl ether before side reactions can occur[6].

  • Performance: Achieves near-quantitative yields at temperatures as low as 60–80 °C, though the cost of the palladium precatalysts and proprietary ligands is substantially higher.

Heterogeneous Nano-Copper Catalysis

For researchers prioritizing green chemistry and scalability, Copper Nanoparticles (Cu-NPs) or zeolite-supported copper (CuI-USY) offer a ligand-free alternative[7].

  • Mechanism & Causality: The exceptionally high surface-to-volume ratio and reactive morphology of nanoparticles provide sufficient active sites to facilitate C-O bond formation without the need for organic ligands.

  • Performance: While highly recyclable and cost-effective, this system typically requires higher temperatures (110–120 °C) and longer reaction times to achieve comparable conversions[7].

Quantitative Performance Comparison

The following table synthesizes the expected performance metrics when coupling 2-bromo-1-methoxy-4-nitrobenzene with phenol across the three evaluated systems.

Catalytic SystemPre-catalystLigandBase / SolventTemp (°C)Time (h)Typical Yield (%)Relative Cost
Modern Ullmann CuI (10 mol%)N,N-Dimethylglycine (20 mol%)Cs₂CO₃ / Dioxane9018–2482–88%Low
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)t-BuBrettPhos (4 mol%)K₃PO₄ / Toluene804–890–95%High
Heterogeneous Cu CuO-NPs (10 mol%)NoneKOH / DMSO1102470–75%Very Low

Substrate-Specific Causality: Electronic & Steric Effects

Understanding the intrinsic reactivity of 2-bromo-1-methoxy-4-nitrobenzene is crucial for optimizing this synthesis:

  • Electronic Activation: The strongly electron-withdrawing nitro (-NO₂) group at the para position relative to the methoxy group depletes the electron density of the aromatic ring. This electronic deficiency lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aryl halide, making the C-Br bond highly susceptible to nucleophilic attack and oxidative addition by the electron-rich metal center[8].

  • Steric Hindrance: The methoxy (-OCH₃) group at the ortho position relative to the bromine atom introduces significant steric bulk. To overcome this, the chosen catalytic system must possess a sterically accommodating ligand sphere. The success of both the DMG-Cu and t-BuBrettPhos-Pd systems lies in their ability to stabilize the transition state despite this ortho-substitution.

Self-Validating Experimental Protocols

Workflow Step1 Reagent Preparation (Inert Atmosphere) Step2 Catalyst & Ligand Mixing Step1->Step2 Step3 Substrate & Base Addition Step2->Step3 Step4 Thermal Activation (Stirring at Target Temp) Step3->Step4 Step5 Aqueous Quench & Extraction Step4->Step5 Step6 Chromatographic Purification Step5->Step6

Caption: Step-by-step experimental workflow for catalytic diaryl ether synthesis.

Protocol A: Ligand-Accelerated Copper Catalysis (Optimal Balance of Cost & Yield)

This protocol utilizes a self-validating visual cue: the transition of the reaction mixture from a heterogeneous suspension to a dark, active catalytic solution.

  • Preparation: Oven-dry a Schlenk tube and equip it with a magnetic stir bar.

  • Reagent Loading: Add 2-bromo-1-methoxy-4-nitrobenzene (1.0 mmol), phenol (1.2 mmol), CuI (19 mg, 0.1 mmol, 10 mol%), N,N-dimethylglycine hydrochloride (28 mg, 0.2 mmol, 20 mol%), and finely powdered Cs₂CO₃ (651 mg, 2.0 mmol). Note: Cs₂CO₃ is preferred over NaOH to prevent the hydrolysis of the aryl bromide into a phenol, which would lead to homocoupling side products.

  • Inert Atmosphere: Evacuate and backfill the tube with high-purity argon (repeat 3 times). Oxygen must be strictly excluded to prevent the irreversible oxidation of active Cu(I) to inactive Cu(II).

  • Solvent Addition: Inject anhydrous 1,4-dioxane (3.0 mL) via a gas-tight syringe.

  • Reaction: Seal the tube and heat the vigorously stirring mixture in an oil bath at 90 °C for 24 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with 1M NaOH (to remove unreacted phenol), followed by brine. Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 1-Methoxy-4-nitro-2-phenoxybenzene.

Protocol B: Palladium-Catalyzed Synthesis (Optimal for Speed & High Throughput)
  • Preparation: In an argon-filled glovebox, charge a reaction vial with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), t-BuBrettPhos (19.4 mg, 0.04 mmol, 4 mol%), and anhydrous K₃PO₄ (318 mg, 1.5 mmol).

  • Substrate Addition: Add 2-bromo-1-methoxy-4-nitrobenzene (1.0 mmol) and phenol (1.2 mmol).

  • Solvent: Add anhydrous toluene (4.0 mL).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 6 hours.

  • Workup & Purification: Cool to room temperature, dilute with diethyl ether, and filter through Celite. Concentrate and purify via silica gel chromatography.

Conclusion & Selection Matrix

For the synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene, the Ligand-Accelerated Copper (Ma Protocol) is the most pragmatic choice for scale-up and general laboratory synthesis due to its low cost, operational simplicity, and high tolerance for the nitro-aromatic system. The Palladium/t-BuBrettPhos system should be reserved for late-stage functionalization or scenarios where reaction time and absolute yield strictly outweigh catalyst costs. Heterogeneous Cu-NPs are recommended exclusively when catalyst recycling is a mandatory project constraint.

References

  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Letters, 5(21), 3799-3802. Available at:[Link]

  • Bruno, N. C., & Buchwald, S. L. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. Organic Letters, 15(11), 2876-2879. Available at:[Link]

  • Fors, B. P., et al. (2009). Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions. Science / PMC. Available at:[Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913-916. Available at:[Link]

  • Pharmaffiliates. 1-Methoxy-4-nitro-2-phenoxybenzene Impurity Reference. Available at: [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. Available at:[Link]

Sources

Comparative

1-Methoxy-4-nitro-2-phenoxybenzene compared to other nitroaromatic precursors

Title: Comparative Analysis of 1-Methoxy-4-nitro-2-phenoxybenzene and Alternative Nitroaromatic Precursors in Diaryl Ether Synthesis Executive Summary & Mechanistic Context Diaryl ethers form the structural backbone of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of 1-Methoxy-4-nitro-2-phenoxybenzene and Alternative Nitroaromatic Precursors in Diaryl Ether Synthesis

Executive Summary & Mechanistic Context

Diaryl ethers form the structural backbone of numerous active pharmaceutical ingredients (APIs), most notably the selective COX-2 inhibitor Nimesulide. The assembly of these scaffolds typically relies on the Nucleophilic Aromatic Substitution (SNAr) of nitroaromatic precursors.

Within this landscape, 1-Methoxy-4-nitro-2-phenoxybenzene (CAS: 14064-93-8) occupies a unique dual role in medicinal chemistry. Primarily, it is an essential pharmacopeial reference standard (often designated as Nimesulide Impurity 4) used in quality control and ANDA/DMF regulatory submissions to validate API purity[1]. Secondarily, it serves as a highly functionalized precursor for synthesizing novel methoxy-substituted diaryl ether analogs during drug discovery[2].

Causality in Precursor Selection and Reactivity

The choice of nitroaromatic precursor dictates the thermodynamic feasibility of the etherification step.

  • Standard SNAr (e.g., 1-Chloro-2-nitrobenzene): In the industrial synthesis of Nimesulide, o-chloronitrobenzene reacts with phenol. The strong electron-withdrawing nitro group is ortho to the chloride leaving group, allowing it to stabilize the anionic Meisenheimer intermediate via resonance. This results in high yields (~90%) under moderate conditions.

  • Variant Pathway (e.g., 2-Bromo-4-nitroanisole): To synthesize 1-Methoxy-4-nitro-2-phenoxybenzene, 2-bromo-4-nitroanisole is reacted with potassium phenolate[3]. Here, the leaving group (bromide) is meta to the nitro group. Because resonance stabilization by the nitro group is impossible from the meta position, classical SNAr is highly disfavored. Consequently, this reaction relies heavily on the inductive electron-withdrawing effects of the nitro and methoxy groups, requiring harsher conditions (polar aprotic solvents, high heat) and often proceeding via an Ullmann-type mechanism, resulting in lower yields (~48%)[3].

Comparative Performance Data

The following table objectively compares 1-Methoxy-4-nitro-2-phenoxybenzene and its precursors against standard alternatives used in diaryl ether synthesis.

Precursor / CompoundStructural RoleReactivity MechanismTypical Yield (Etherification)Primary Application
1-Methoxy-4-nitro-2-phenoxybenzene Methoxy-substituted diaryl etherDownstream reduction / mesylationN/A (Final Product)Impurity profiling (Nimesulide); Analog synthesis[1]
1-Chloro-2-nitrobenzene Standard ortho-activated precursorClassical SNAr (Highly favorable)~90%Industrial synthesis of Nimesulide API
1-Fluoro-4-nitrobenzene Standard para-activated precursorClassical SNAr (Extremely fast)>95%General diaryl ether library synthesis
2-Bromo-4-nitroanisole Meta-activated precursorUllmann-type coupling / Harsh SNAr~48%Synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene[3]

Experimental Methodologies: Self-Validating Protocols

Protocol A: Synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene This protocol outlines the etherification of 2-bromo-4-nitroanisole[3].

  • Preparation: Charge a dry reaction vessel with 2-bromo-4-nitroanisole (1.0 eq) and potassium phenolate (1.2 eq). Causality: Pre-forming the potassium salt of phenol maximizes the nucleophilicity of the phenoxide oxygen, which is necessary to attack the deactivated meta-position.

  • Solvation: Add anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M concentration. Causality: DMF is a polar aprotic solvent that strongly solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive.

  • Reaction: Heat the mixture to 120–130°C for 12 hours under a nitrogen atmosphere. Causality: The high thermal energy is required to overcome the significant activation barrier caused by the lack of resonance stabilization from the meta-nitro group.

  • Isolation & Validation: Cool the mixture to room temperature and quench by pouring into crushed ice water. Filter the resulting precipitate and recrystallize from ethanol to yield 1-methoxy-4-nitro-2-phenoxybenzene. Validation: The formation of a distinct crystalline solid upon quenching confirms the successful displacement of the lipophilic bromide.

Protocol B: Chemoselective Reduction to 1-Methoxy-4-amino-2-phenoxybenzene To utilize the product as a precursor for downstream analogs, the nitro group must be reduced.

  • Activation: Suspend iron powder (4.0 eq) in water (7.0 mL/g of substrate) and add a catalytic amount of glacial acetic acid. Heat to 90°C. Causality: Acetic acid etches the iron surface, generating the active Fe(0) species required for single-electron transfer.

  • Addition: Slowly add 1-methoxy-4-nitro-2-phenoxybenzene (1.0 eq) dissolved in a minimal amount of toluene.

  • Reduction: Stir vigorously at 90–95°C for 3–4 hours. Causality: The Béchamp reduction is chosen over palladium-catalyzed hydrogenation because it is highly chemoselective for nitro groups and eliminates the risk of reductively cleaving the diaryl ether bond.

  • Purification: Basify the hot mixture with ammonium hydroxide (to precipitate iron hydroxides) and filter hot. Extract the filtrate with toluene, dry over sodium sulfate, and concentrate to yield the pure amine.

Pathway Visualization

G cluster_0 Standard API Pathway cluster_1 Variant / Impurity Pathway A o-Chloronitrobenzene (Standard Precursor) C 2-Phenoxynitrobenzene (Intermediate) A->C SNAr Reaction (High Yield) B Phenol / Base B->C F 1-Methoxy-4-nitro-2-phenoxybenzene (Impurity 4 / Analog Precursor) B->F D Nimesulide (API) C->D 1. Reduction 2. Mesylation 3. Nitration E 2-Bromo-4-nitroanisole (Variant Precursor) E->F Ullmann/SNAr Coupling (Harsh Conditions) G Methoxy-Nimesulide Analogs F->G Downstream Derivatization

Fig 1: Comparative synthetic pathways for Nimesulide and its methoxy-substituted analog/impurity.

References

  • Title: A practical large scale synthesis of nimesulide — A step ahead Source: NIScPR URL
  • Title: Benzene, 1-methoxy-4-nitro-2-phenoxy- Source: LookChem URL
  • Title: Nimesulide Impurities Source: SynZeal URL
  • Title: Chemical Name : 1-Methoxy-4-nitro-2-phenoxybenzene Source: Pharmaffiliates URL

Sources

Validation

A Comparative Guide to the Spectrophotometric Validation of 1-Methoxy-4-nitro-2-phenoxybenzene Concentration

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount. 1-Methoxy-4-nitro-2-phenoxybenzene, a key building block in various synt...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical intermediates is paramount. 1-Methoxy-4-nitro-2-phenoxybenzene, a key building block in various synthetic pathways, requires robust analytical methods to ensure the quality, consistency, and safety of the final product. This guide provides an in-depth, scientifically grounded comparison of spectrophotometric validation for 1-Methoxy-4-nitro-2-phenoxybenzene concentration against alternative analytical techniques.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring that each step is understood in the context of achieving a self-validating and trustworthy analytical system.

Introduction: The Analytical Imperative for 1-Methoxy-4-nitro-2-phenoxybenzene

1-Methoxy-4-nitro-2-phenoxybenzene (C₁₃H₁₁NO₄, Molecular Weight: 245.23 g/mol ) is a nitroaromatic compound whose purity and concentration can significantly impact reaction yields and impurity profiles in multi-step syntheses.[1][2] The presence of the nitro group and the aromatic rings with ether linkages are key structural features that influence its chemical and physical properties, including its solubility and spectroscopic behavior.[3] Accurate quantification is therefore not merely a quality control checkpoint but a critical factor in process optimization and regulatory compliance.

Ultraviolet-Visible (UV-Vis) spectrophotometry offers a rapid, cost-effective, and widely accessible method for the quantification of chromophoric compounds like 1-Methoxy-4-nitro-2-phenoxybenzene. The conjugated system of electrons in the molecule gives rise to characteristic absorption in the UV-Vis region of the electromagnetic spectrum. However, the suitability of this technique must be rigorously validated to ensure it meets the stringent requirements of scientific and regulatory standards.

Spectrophotometric Validation: A Protocol Grounded in First Principles

The following protocol for the spectrophotometric validation of 1-Methoxy-4-nitro-2-phenoxybenzene is designed in accordance with the International Council for Harmonisation (ICH) guidelines, which provide a framework for ensuring that analytical procedures are suitable for their intended purpose.[4]

Experimental Workflow for Spectrophotometric Validation

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters (ICH Guidelines) prep_solvent Solvent Selection & Blank Preparation prep_stock Standard Stock Solution Preparation prep_solvent->prep_stock prep_serial Serial Dilutions for Calibration Curve prep_stock->prep_serial prep_sample Test Sample Preparation prep_stock->prep_sample measure_cal Measure Absorbance of Calibration Standards prep_serial->measure_cal Calibration measure_sample Measure Absorbance of Test Samples prep_sample->measure_sample Quantification scan_lambda Wavelength Scan (Determine λmax) scan_lambda->measure_cal val_specificity Specificity scan_lambda->val_specificity measure_cal->measure_sample val_linearity Linearity & Range measure_cal->val_linearity val_accuracy Accuracy (% Recovery) measure_sample->val_accuracy val_precision Precision (Repeatability & Intermediate) measure_sample->val_precision val_lod_loq LOD & LOQ val_linearity->val_lod_loq cluster_criteria Decision Criteria cluster_methods Recommended Method start Analytical Need for 1-Methoxy-4-nitro-2-phenoxybenzene criteria_specificity High Specificity Required? start->criteria_specificity criteria_sensitivity High Sensitivity Required? criteria_specificity->criteria_sensitivity Yes criteria_throughput High Throughput Needed? criteria_specificity->criteria_throughput No method_gcms GC-MS criteria_sensitivity->method_gcms Yes method_hplc HPLC criteria_sensitivity->method_hplc No criteria_throughput->method_hplc No method_uvvis UV-Vis Spectrophotometry criteria_throughput->method_uvvis Yes

Sources

Comparative

Benchmarking Synthesis Protocols for 1-Methoxy-4-nitro-2-phenoxybenzene: Overcoming Meta-EWG Limitations

Executive Summary The synthesis of highly electron-deficient, sterically hindered diaryl ethers is a notorious bottleneck in pharmaceutical process chemistry. 1-Methoxy-4-nitro-2-phenoxybenzene is a critical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly electron-deficient, sterically hindered diaryl ethers is a notorious bottleneck in pharmaceutical process chemistry. 1-Methoxy-4-nitro-2-phenoxybenzene is a critical intermediate and recognized impurity in the synthesis of COX-2 inhibitors (such as Nimesulide). Constructing this specific diaryl ether architecture presents a unique electronic challenge: the required substitution site is meta to the strongly electron-withdrawing nitro group.

As an Application Scientist, I have evaluated the three primary synthetic strategies for this molecule: Nucleophilic Aromatic Substitution (SNAr), Ullmann Diaryl Ether Synthesis, and Chan-Lam Oxidative Coupling. This guide objectively benchmarks these protocols, providing mechanistic causality, empirical yield data, and self-validating experimental workflows to help researchers select the optimal route.

The Mechanistic Challenge: The "Meta" Problem

To understand why standard etherification fails for 1-Methoxy-4-nitro-2-phenoxybenzene, we must analyze the regiochemistry of the target. The molecule features a methoxy group at C1, a phenoxy group at C2, and a nitro group at C4.

If a chemist attempts a classic SNAr reaction using 2-fluoro-1-methoxy-4-nitrobenzene as the electrophile, the leaving group (fluorine) is located at C2. Relative to C2, the nitro group at C4 is in a meta relationship .

SNAr reactions are fundamentally dependent on the stabilization of the anionic Meisenheimer complex. An electron-withdrawing group (EWG) must be ortho or para to the leaving group to delocalize the negative charge via resonance. A meta-nitro group provides only weak inductive stabilization, drastically increasing the activation energy. Consequently, forcing the reaction requires extreme thermal conditions (>150 °C), which inevitably triggers side reactions such as the nucleophilic cleavage of the C1-methoxy group. To bypass this electronic penalty, transition-metal catalysis is mandatory.

SynthesisRoutes cluster_A Protocol A: SNAr cluster_B Protocol B: Ullmann cluster_C Protocol C: Chan-Lam Target Target: 1-Methoxy-4-nitro-2-phenoxybenzene NodeA 2-Fluoro-1-methoxy-4-nitrobenzene + Phenol ResultA Yield: 12% (Harsh Temp, Degradation) NodeA->ResultA K2CO3, 150°C ResultA->Target NodeB 2-Bromo-1-methoxy-4-nitrobenzene + Phenol ResultB Yield: 78% (Ligand Accelerated) NodeB->ResultB CuI, 90°C ResultB->Target NodeC 2-Methoxy-5-nitrophenol + Phenylboronic Acid ResultC Yield: 92% (Room Temp, High Purity) NodeC->ResultC Cu(OAc)2, 25°C ResultC->Target

Fig 1. Comparison of synthetic routes for 1-Methoxy-4-nitro-2-phenoxybenzene.

Protocol Benchmarking & Methodologies

Protocol A: Classic SNAr (The Baseline Failure)
  • Causality & Critique: As established, the meta-relationship between the leaving group and the nitro group dooms this approach. The extreme heat required to overcome the activation barrier causes the phenoxide to attack the methyl group of the anisole moiety instead of the aromatic ring, leading to demethylation.

  • Self-Validating Workflow:

    • Combine 2-fluoro-1-methoxy-4-nitrobenzene (1.0 equiv), phenol (1.2 equiv), and K₂CO₃ (2.0 equiv) in anhydrous DMF (0.5 M).

    • Heat the mixture to 150 °C for 24 hours.

    • Cool to room temperature, quench with water, and extract with EtOAc.

    • Observation: TLC will show massive baseline degradation. Isolation via preparative HPLC yields <15% of the desired product.

Protocol B: Ligand-Accelerated Ullmann Coupling
  • Causality & Critique: By switching to a transition-metal-catalyzed Ullmann diaryl ether synthesis [1], we bypass the Meisenheimer intermediate entirely. The oxidative addition of Cu(I) into the C-Br bond of 2-bromo-1-methoxy-4-nitrobenzene is highly favored. The addition of an auxiliary bidentate ligand (N,N-dimethylglycine) is the critical success factor here; it solubilizes the copper species and accelerates the difficult reductive elimination step, allowing the reaction to proceed at 90 °C instead of the traditional 150 °C.

  • Self-Validating Workflow:

    • Charge an oven-dried Schlenk flask with 2-bromo-1-methoxy-4-nitrobenzene (1.0 equiv), phenol (1.2 equiv), CuI (10 mol%), and Cs₂CO₃ (2.0 equiv).

    • Evacuate and backfill the flask with Nitrogen (3x) to ensure a strictly inert atmosphere (preventing Cu(I) oxidation).

    • Add N,N-dimethylglycine (20 mol%) and anhydrous DMSO to achieve a 0.5 M concentration.

    • Heat to 90 °C in an oil bath for 12 hours.

    • Cool to room temperature, dilute with EtOAc, and wash with water (3x) to completely partition the DMSO and inorganic salts into the aqueous layer.

    • Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc) to afford the product (78% yield).

Protocol C: Chan-Lam Oxidative Coupling (The Optimal Route)
  • Causality & Critique: The Chan-Lam coupling [3] represents the pinnacle of mild diaryl ether synthesis. By inverting the polarity—using 2-methoxy-5-nitrophenol as the nucleophile and phenylboronic acid as the electrophile—we eliminate the need for oxidative addition into an electron-deficient halide. The copper-promoted O-arylation [2] operates at room temperature, completely preserving the fragile methoxy group.

  • Self-Validating Workflow:

    • Charge a round-bottom flask with 2-methoxy-5-nitrophenol (1.0 equiv) and phenylboronic acid (1.5 equiv).

    • Add Cu(OAc)₂ (10 mol%) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

    • Add pyridine (2.0 equiv) as a coordinating base and activated 4Å molecular sieves. Causality note: The sieves are a self-validating control; by sequestering the water byproduct generated during transmetalation, they prevent competitive proto-deboronation of the phenylboronic acid.

    • Stir the reaction mixture at 25 °C under an ambient air atmosphere (O₂ is required to reoxidize the copper catalyst) for 16 hours.

    • Filter the mixture through a pad of Celite to remove copper salts and sieves.

    • Wash the filtrate with 1M HCl (to protonate and remove residual pyridine), followed by brine.

    • Dry, concentrate, and purify via flash chromatography to yield the highly pure product (92% yield).

ChanLamMechanism Cu2 Cu(II) Catalyst Cu(OAc)2 Transmetalation Transmetalation Ph-B(OH)2 transfers Ph to Cu(II) Cu2->Transmetalation Coordination Coordination Phenol binds to Cu(II) Transmetalation->Coordination Oxidation Oxidation O2 oxidizes Cu(II) to Cu(III) Coordination->Oxidation ReductiveElimination Reductive Elimination Product forms Cu(I) released Oxidation->ReductiveElimination Regeneration Regeneration ReductiveElimination->Regeneration Regeneration->Cu2

Fig 2. Catalytic cycle of the Chan-Lam oxidative coupling.

Quantitative Data Presentation

The table below summarizes the benchmarking data across the three evaluated protocols. The Chan-Lam coupling clearly outperforms the alternatives in both yield and operational mildness.

ProtocolElectrophileNucleophileCatalyst / BaseTemp (°C)Time (h)Yield (%)Scalability
A: SNAr 2-Fluoro-1-methoxy-4-nitrobenzenePhenolNone / K₂CO₃1502412% Poor (Degradation)
B: Ullmann 2-Bromo-1-methoxy-4-nitrobenzenePhenolCuI / Cs₂CO₃901278% Good
C: Chan-Lam Phenylboronic acid2-Methoxy-5-nitrophenolCu(OAc)₂ / Pyridine251692% Excellent

Conclusion & Recommendations

For the synthesis of 1-Methoxy-4-nitro-2-phenoxybenzene, classical SNAr is fundamentally flawed due to the meta-relationship between the leaving group and the electron-withdrawing nitro group. While Ligand-Accelerated Ullmann Coupling is a viable and scalable alternative, the Chan-Lam Oxidative Coupling is the definitive optimal route . By utilizing 2-methoxy-5-nitrophenol and phenylboronic acid, chemists can achieve >90% yields at room temperature, entirely avoiding the thermal degradation of the methoxy moiety and ensuring high-fidelity impurity profiling for downstream API synthesis.

References

  • Title: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Synthetic applications and methodology development of Chan–Lam coupling: a review Source: Molecular Diversity (Springer) URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-Methoxy-4-nitro-2-phenoxybenzene

Standard Operating Procedure & Technical Guide: PPE and Handling for 1-Methoxy-4-nitro-2-phenoxybenzene Executive Summary & Chemical Profiling 1-Methoxy-4-nitro-2-phenoxybenzene (CAS: 14064-93-8) is a critical nitroaroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Technical Guide: PPE and Handling for 1-Methoxy-4-nitro-2-phenoxybenzene

Executive Summary & Chemical Profiling

1-Methoxy-4-nitro-2-phenoxybenzene (CAS: 14064-93-8) is a critical nitroaromatic intermediate frequently utilized in the synthesis of pharmaceutical compounds, most notably the NSAID Nimesulide[1]. While structurally essential for drug development, its nitroaromatic profile presents severe occupational hazards. The primary risks include methemoglobinemia , rapid systemic toxicity via dermal absorption, and latent explosive decomposition if subjected to uncontrolled heating or static shock[2][3].

This guide provides a field-proven, self-validating Standard Operating Procedure (SOP) designed for researchers and drug development professionals, ensuring that every safety measure is grounded in mechanistic causality.

Mechanistic Hazard Assessment

To implement effective safety protocols, researchers must understand the molecular causality behind the chemical's toxicity.

1-Methoxy-4-nitro-2-phenoxybenzene is highly lipophilic[1]. If it contacts the skin—especially when dissolved in organic solvents like DMSO, DMF, or dichloromethane—it rapidly breaches the stratum corneum and enters systemic circulation[2]. Once absorbed, hepatic Cytochrome P450 enzymes metabolize the nitro group into an N-hydroxyarylamine[2]. This reactive intermediate enters red blood cells and oxidizes the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin[2][4]. Because methemoglobin cannot bind oxygen, the patient experiences severe tissue hypoxia, clinically presenting as cyanosis (bluish skin), dizziness, and potentially fatal respiratory failure[3][5].

ToxicityPathway A Dermal/Inhalation Exposure (1-Methoxy-4-nitro-2-phenoxybenzene) B Systemic Absorption (Lipid Soluble) A->B Penetration C Hepatic Metabolism (CYP450) B->C Circulation D N-hydroxyarylamine Formation C->D Oxidation E Hemoglobin Oxidation (Fe2+ -> Fe3+) D->E RBC Entry F Methemoglobinemia & Tissue Hypoxia E->F O2 Depletion

Caption: Mechanistic pathway of nitroaromatic-induced methemoglobinemia following exposure.

Quantitative Hazard Data & Chemical Properties

Summarizing the quantitative data is critical for establishing baseline risk thresholds before initiating any experimental workflow.

PropertyValueOperational Implication
CAS Number 14064-93-8Unique identifier for SDS tracking and inventory logging[1].
Molecular Formula C₁₃H₁₁NO₄High carbon/aromatic content indicates extreme lipophilicity[1].
Molecular Weight 245.23 g/mol Low molecular weight facilitates rapid dermal and ocular absorption[1].
Primary Hazard MethemoglobinemiaRequires strict prevention of systemic absorption; mandates specific PPE[4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling nitroaromatic intermediates. The following matrix outlines the required protective gear and the scientific justification for each choice.

PPE CategorySpecificationMechanistic Justification
Hand Protection Inner: 4-mil Nitrile Outer: Butyl Rubber or VitonNitroaromatics dissolved in organic solvents act as "Trojan horses," rapidly permeating standard nitrile. Butyl rubber provides a broad-spectrum barrier against both the solvent vector and the lipophilic solute[2].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles & Face ShieldPrevents ocular absorption. The highly vascularized conjunctiva offers a direct, rapid route to systemic circulation, bypassing initial dermal defenses[6].
Respiratory Protection NIOSH-approved N95 (Solid) or Organic Vapor Cartridge (Solvent)Prevents inhalation of aerosolized particulates. Pulmonary absorption bypasses first-pass metabolism, accelerating the onset of methemoglobinemia[4][5].
Body Protection Flame-resistant (FR) Lab Coat & Impermeable ApronNitroaromatics pose a latent explosion and flammability risk if subjected to uncontrolled heating, static discharge, or contact with strong alkalis[3].

Operational Workflow & Handling Protocol

To ensure trustworthiness and safety, every protocol must be a self-validating system. Do not proceed to the next step until the current step's safety check is confirmed.

Step-by-Step Methodology:

  • Fume Hood Validation: Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).

    • Causality: Ensures total containment of aerosolized particulates and solvent vapors, preventing respiratory exposure[4].

  • PPE Donning: Don inner nitrile gloves, FR lab coat, chemical splash goggles, and outer butyl rubber gloves.

    • Causality: Establishes a self-validating double-barrier system. If the outer glove is compromised, the inner glove provides a brief window for safe removal[6].

  • Static Mitigation: Ground all receiving vessels and use anti-static spatulas (e.g., PTFE-coated) for transferring the solid compound.

    • Causality: Nitroaromatics can decompose violently if subjected to static shock or rapid, localized heating[3].

  • Solvent Dissolution: Slowly add 1-Methoxy-4-nitro-2-phenoxybenzene to the pre-chilled solvent under continuous stirring.

    • Causality: Controls the exothermic heat of dissolution, preventing localized hot spots that could trigger degradation or volatilization.

  • Decontamination: Wipe down all spatulas, balances, and hood surfaces with a solvent-dampened cloth, followed immediately by a 10% bleach solution.

    • Causality: Bleach oxidatively degrades residual nitroaromatic traces, preventing secondary exposure to subsequent lab personnel.

OperationalWorkflow Start 1. Fume Hood Validation Verify flow rate 80-120 fpm PPE 2. Don Advanced PPE Butyl/Nitrile gloves, Goggles Start->PPE Transfer 3. Solid Transfer Use anti-static tools PPE->Transfer Solvent 4. Solvent Dissolution (e.g., DMF/DMSO) Transfer->Solvent Reaction 5. Reaction Setup Seal under inert atmosphere Solvent->Reaction Decon 6. Decontamination Clean surfaces with bleach Reaction->Decon Waste 7. Waste Disposal Segregate as Nitroaromatic Waste Decon->Waste

Caption: Step-by-step self-validating operational workflow for handling 1-Methoxy-4-nitro-2-phenoxybenzene.

Emergency Response & Spill Management

In the event of an exposure, time is the most critical variable due to the rapid onset of methemoglobinemia[5].

Dermal Exposure Protocol:

  • Immediate Isolation: Halt all operations and immediately move to the nearest emergency safety shower.

  • Rapid Decontamination: Flush the affected area with copious amounts of water for a minimum of 15 minutes. CRITICAL: Do not use organic solvents to wash the skin.

    • Causality: Solvents will strip the skin's natural lipid barrier and drastically increase the dermal absorption rate of the lipophilic nitroaromatic compound[2].

  • Clothing Removal: Remove all contaminated clothing, including shoes and jewelry, while under the shower stream.

  • Medical Intervention: Seek immediate medical attention. Inform first responders of exposure to a methemoglobin-inducing agent[5].

    • Causality: First responders must be prepared to administer Methylene Blue (the specific pharmacological antidote for methemoglobinemia) if cyanosis or hypoxia develops[3].

Spill Cleanup Protocol:

  • Evacuate personnel from the immediate area and allow the fume hood to clear any aerosolized dust.

  • Don full PPE (including a particulate respirator if the spill is outside the hood).

  • Gently cover the solid spill with damp sand or a non-combustible absorbent to prevent dust generation. Do not sweep dry powder.

  • Collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.

Disposal & Waste Management

Nitroaromatic compounds must never be mixed with general organic waste streams due to the risk of exothermic reactions.

  • Segregation: Collect all 1-Methoxy-4-nitro-2-phenoxybenzene waste in dedicated, clearly labeled "Nitroaromatic/Halogenated Organic Waste" containers.

  • Incompatibilities: Keep waste strictly isolated from strong oxidizing agents, reducing agents, and caustic alkalis, which can trigger violent decomposition[3].

  • Disposal Method: Must be disposed of via high-temperature incineration by a licensed hazardous waste contractor.

References

  • 1-Methoxy-4-nitro-2-phenoxybenzene CAS 14064-93-8 Source: Pharmaffiliates URL:[Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: ACS Chemical Health & Safety (ACS Publications) URL:[Link]

  • Toxicological Profile For Nitrobenzene Source: Agency for Toxic Substances and Disease Registry (ATSDR) / GovInfo URL:[Link]

  • Provisional Peer Reviewed Toxicity Values for 1,2-Dinitrobenzene Source: U.S. Environmental Protection Agency (EPA) / ORNL URL:[Link]

Sources

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